Azide-PEG3-Tos
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJCKLTCKYNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azide-PEG3-Tos chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications for the heterobifunctional linker, Azide-PEG3-Tos. The data presented is essential for professionals engaged in bioconjugation, proteomics, and the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a versatile molecule featuring a terminal azide (B81097) group and a tosyl group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The azide functional group allows for efficient covalent ligation to molecules containing alkynes, BCN, or DBCO moieties via "click chemistry". The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.
Quantitative Data Summary
The fundamental chemical properties of this compound are summarized in the table below. This information is critical for accurate experimental planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Chemical Formula | C13H19N3O5S | [1][2][3][4][5] |
| Molecular Weight | 329.37 g/mol | [1][2][4] |
| Exact Mass | 329.1045 Da | [1] |
| CAS Number | 178685-33-1 | [1][2][3] |
Logical Relationship Diagram
The following diagram illustrates the functional components of the this compound molecule and their primary reactive partners.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 4. Cas 178685-33-1,this compound | lookchem [lookchem.com]
- 5. 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C13H19N3O5S | CID 57773686 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Azide-PEG3-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Azide-PEG3-Tos, a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding these properties is critical for ensuring the reproducibility of experimental results and the successful development of novel therapeutics and research tools.
Introduction to this compound
This compound is a versatile chemical linker featuring three key components: an azide (B81097) group for click chemistry, a triethylene glycol (PEG3) spacer, and a tosylate (Tos) group. The azide moiety allows for highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The hydrophilic PEG3 spacer enhances aqueous solubility and reduces steric hindrance, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.
Below is a diagram illustrating the chemical structure of this compound.
A diagram of the chemical structure of this compound.
Solubility Characteristics
The solubility of this compound is a crucial parameter for its handling, reaction setup, and purification. The presence of the PEG3 spacer significantly influences its solubility profile.
Qualitative Solubility
This compound exhibits good solubility in a range of common organic solvents and has some solubility in aqueous media, which is enhanced by the hydrophilic PEG chain.[][2]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in aqueous buffers is not extensively published, data from product datasheets and analogous compounds provide a strong indication of its solubility.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (303.61 mM) | May require ultrasonication for dissolution.[3] |
| Dichloromethane (DCM) | Soluble | [4][5] |
| Dimethylformamide (DMF) | Soluble | [4][5] |
| Aqueous Buffers (e.g., PBS) | Estimated > 10 mg/mL | Based on data for similar azide-PEG compounds. |
Stability Profile
The stability of this compound under various conditions determines its shelf-life and compatibility with different reaction environments. The molecule's stability is primarily influenced by the azide and tosylate functional groups.
Storage and Handling
Proper storage is essential to maintain the integrity of this compound.
| Condition | Duration | Recommendations |
| Pure Form (Solid) | ||
| -20°C | Up to 3 years | Recommended for long-term storage.[][3] |
| 4°C | Up to 2 years | Suitable for medium-term storage.[3] |
| Ambient Temperature | A few weeks | Stable during standard shipping.[] |
| In Solvent | ||
| -80°C | Up to 6 months | [3][6] |
| -20°C | Up to 1 month | [3][6] |
It is recommended to store the compound in a dry, dark place to prevent degradation.[]
pH Stability
The stability of this compound is pH-dependent, primarily due to the potential for hydrolysis of the tosyl ester bond under acidic or basic conditions. The azide group is generally stable across a wide pH range.[7]
References
- 2. interchim.fr [interchim.fr]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently attach molecules to biomacromolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has emerged as a powerful and versatile tool for bioconjugation, offering a suite of reactions that are rapid, high-yielding, and bioorthogonal.[1] This means they can proceed in complex biological environments with minimal interference with native biochemical processes.[2] This technical guide provides an in-depth exploration of the core principles of click chemistry and its primary applications in bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
The essence of click chemistry lies in its modularity and efficiency, mimicking nature's way of constructing complex molecules from simpler building blocks.[1] These reactions are characterized by their high thermodynamic driving force, specificity, and the formation of stable covalent bonds.[3] The most prominent click reactions used in bioconjugation include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Thiol-ene Radical Addition, and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each of these methodologies offers unique advantages and is suited for different applications, from labeling proteins and nucleic acids to constructing antibody-drug conjugates (ADCs) and developing novel imaging agents.[3][4]
Core Principles of Click Chemistry
The philosophy of click chemistry is grounded in a set of stringent criteria that a reaction must meet to be considered a "click" reaction:
-
High Yield: The reaction should proceed to near-quantitative completion, simplifying purification and ensuring product homogeneity.
-
Stereospecificity: The reaction should produce a single, well-defined product isomer.
-
Bioorthogonality: The reacting functional groups should be inert to the vast array of functional groups present in biological systems, preventing side reactions.
-
Mild Reaction Conditions: The reaction should proceed under biocompatible conditions, typically in aqueous solvents at or near physiological pH and temperature.
-
Simple Purification: If byproducts are formed, they should be easily separable from the desired product.
-
Readily Available Starting Materials: The reactants and catalysts should be easily accessible or simple to synthesize.
These principles ensure that click chemistry reactions are robust, reliable, and broadly applicable in the complex milieu of biological systems.
Key Click Chemistry Reactions for Bioconjugation
This section details the most prominent click chemistry reactions employed for bioconjugation, including their mechanisms, quantitative data, and specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5] The reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate and ensures high regioselectivity.[5]
Mechanism: The copper(I) catalyst coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.
Applications: CuAAC is widely used for labeling proteins, nucleic acids, and small molecules.[6] It has been instrumental in the development of activity-based protein profiling, combinatorial chemistry for drug discovery, and the synthesis of complex bioconjugates.[5]
Quantitative Data Summary: CuAAC
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | Water, 25°C | [7] |
| Typical Yield | >95% | Optimized conditions | [6] |
| Copper(I) Concentration | 50-250 µM | For maximal activity in bioconjugation | [8] |
| Ligand to Copper Ratio | 5:1 (e.g., THPTA) | To protect biomolecules and accelerate the reaction | [5] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst in live-cell applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst.[9]
Mechanism: The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.
Applications: SPAAC is the preferred method for in vivo bioconjugation, including live-cell imaging, metabolic labeling of glycans, and the construction of antibody-drug conjugates in living systems.[9]
Quantitative Data Summary: SPAAC
| Parameter | Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Reaction Rate | DIBO | ~0.1 | [10] |
| BCN | ~0.3 | [10] | |
| DIBAC/DBCO | ~0.9 | [10] | |
| BARAC | ~1.0 | [10] | |
| Typical Yield | - | >90% | [11] |
Thiol-ene Radical Addition
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether bond. This reaction can be initiated by light (photo-initiated) or a radical initiator.[12]
Mechanism: The reaction proceeds via a free-radical chain mechanism. A thiyl radical is generated, which then adds across the double bond of the alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product.
Applications: Thiol-ene chemistry is particularly useful for surface modification, hydrogel formation for cell encapsulation, and the synthesis of dendrimers.[12] Its biocompatibility makes it suitable for modifying peptides and proteins containing cysteine residues.
Quantitative Data Summary: Thiol-ene Reaction
| Parameter | Value | Conditions | Reference(s) |
| Reaction Time | Seconds to minutes | Photo-initiated, ambient temperature | |
| Yield | Quantitative | Optimized conditions | [12] |
| Initiator Concentration | 1-5 mol% | Photoinitiator (e.g., DPAP) | |
| Quantum Yield (Φ) | Varies with photoinitiator and reactants | - |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene (B1233481) or norbornene). It is one of the fastest known bioorthogonal reactions.
Mechanism: The reaction is a concerted cycloaddition that proceeds through a bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas, irreversibly forming the dihydropyrazine (B8608421) product.
Applications: Due to its exceptional speed, IEDDA is ideal for in vivo imaging, pre-targeted drug delivery, and real-time monitoring of biological processes.[3]
Quantitative Data Summary: IEDDA Reaction
| Parameter | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Reaction Rate | Tetrazine + Norbornene | ~1.9 | |
| Tetrazine + trans-Cyclooctene (TCO) | 1 to 10⁶ | [7] | |
| Typical Yield | - | >95% |
Experimental Protocols
This section provides detailed methodologies for the key click chemistry reactions discussed.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and buffer to a final protein concentration of 2-10 µM.
-
Add the alkyne-functionalized reporter molecule to the desired final concentration (typically a 2-10 fold molar excess over the protein).
-
Prepare a premixed solution of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.
-
Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
The reaction can be quenched by adding EDTA to a final concentration of 10 mM.
-
Purify the labeled protein using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Preparation
Materials:
-
Azide-conjugated antibody in PBS (pH 7.4)
-
Dibenzocyclooctyne (DBCO)-conjugated drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultracentrifugal filter (e.g., 50 kDa MWCO)
-
Desalting column
Procedure:
-
Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 20 mM).
-
In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker. A molar ratio of 1:5 to 1:10 (antibody:drug-linker) is a good starting point. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the resulting ADC using an ultracentrifugal filter.
-
Characterize the final ADC product using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
Protocol 3: Photo-initiated Thiol-ene Bioconjugation of a Peptide
Materials:
-
Cysteine-containing peptide
-
Alkene-functionalized molecule (e.g., N-allyl maleimide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for photoinitiator (e.g., DMSO or DMF)
-
UV lamp (365 nm)
-
Quartz cuvette or microcentrifuge tube
Procedure:
-
Dissolve the cysteine-containing peptide and the alkene-functionalized molecule in the reaction buffer to the desired concentrations (e.g., 1-5 mg/mL). A 1:1 to 1:5 molar ratio of thiol to alkene is typically used.
-
Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., 100 mM DPAP in DMSO).
-
Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Gently mix the components in a quartz cuvette or a UV-transparent microcentrifuge tube.
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically for the specific reactants.
-
Monitor the reaction progress using techniques such as HPLC or mass spectrometry.
-
Purify the conjugated peptide using a suitable chromatographic method.
Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Antibody Labeling
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
trans-Cyclooctene (TCO)-NHS ester
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO
-
Spin desalting columns
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Antibody-TCO Conjugation: a. Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. b. Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO. c. Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10%. d. Incubate the reaction for 1 hour at room temperature with gentle mixing. e. Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer.
-
Tetrazine Ligation: a. Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO. b. Add a 2-5 fold molar excess of the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody. c. Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: a. Purify the final antibody-fluorophore conjugate using a spin desalting column to remove any unreacted tetrazine-fluorophore. b. The labeled antibody is now ready for downstream applications.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in click chemistry for bioconjugation.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Photo-initiated Thiol-ene Radical Addition.
Caption: Workflow for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Conclusion
Click chemistry has fundamentally transformed the field of bioconjugation, providing a robust and versatile toolbox for researchers in life sciences and drug development. The reactions are characterized by their high efficiency, selectivity, and biocompatibility, enabling the precise modification of complex biomolecules in their native environments. From the foundational CuAAC to the ultrafast IEDDA, each click chemistry variant offers distinct advantages that can be tailored to specific research needs. By understanding the core principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the power of click chemistry to advance their scientific discoveries and develop next-generation therapeutics and diagnostics.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
The Core Virtues of PEG Linkers: An In-depth Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the field of bioconjugation and drug delivery, offering a unique combination of properties that enhance the therapeutic potential of a wide range of molecules. This technical guide provides a comprehensive overview of the key features of PEG linkers, their impact on the physicochemical and pharmacokinetic properties of bioconjugates, and detailed protocols for their application and characterization.
Fundamental Properties of PEG Linkers
At its core, polyethylene glycol is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2][3] When utilized as linkers, these inherent characteristics impart several beneficial properties to the conjugated molecule. The flexibility of the PEG chain, a result of the free rotation around its C-O bonds, provides conformational freedom to the attached moieties.[1]
One of the most critical attributes of PEG linkers is their "stealth" property.[1] The ethylene oxide units form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[1][4] This hydration layer sterically hinders the approach of proteolytic enzymes and antibodies, thereby reducing immunogenicity and protecting the bioconjugate from degradation and clearance by the immune system.[3][5][6]
Impact on Physicochemical Properties
The incorporation of PEG linkers can dramatically alter the physicochemical properties of a therapeutic agent, particularly its solubility and stability.
Enhanced Solubility
Many potent small-molecule drugs are hydrophobic, which limits their formulation for intravenous administration.[3][4] The hydrophilic nature of PEG can significantly improve the aqueous solubility of these hydrophobic payloads, facilitating the development of stable parenteral formulations.[3][4][5] This is particularly crucial in the context of Antibody-Drug Conjugates (ADCs), where the attachment of hydrophobic drugs can lead to aggregation.[7] The inclusion of a PEG linker can mitigate this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[7]
Increased Stability
The protective hydration shell formed by the PEG linker not only shields the conjugate from the immune system but also enhances its stability against enzymatic degradation.[3][5][6] This increased stability is vital for maintaining the therapeutic efficacy of the bioconjugate during its circulation in the bloodstream.
Influence on Pharmacokinetics and Pharmacodynamics
The use of PEG linkers has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug.
Prolonged Circulation Half-Life
By increasing the hydrodynamic radius of the conjugate, PEGylation reduces its renal clearance.[1] This, combined with the "stealth" effect that minimizes uptake by the reticuloendothelial system, leads to a significantly prolonged circulation half-life.[8] A longer half-life often translates to a reduced dosing frequency, which can improve patient compliance.[8]
Modulated Biodistribution
PEGylation can alter the biodistribution of a drug, and in the context of targeted therapies like ADCs, this can lead to enhanced accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[8]
Balancing Potency and Efficacy
While PEGylation can sometimes lead to a decrease in the in vitro potency of a drug due to steric hindrance at the target binding site, this is often compensated for by the improved pharmacokinetic profile, resulting in enhanced overall in vivo efficacy.[9] The length of the PEG linker is a critical parameter that can be optimized to achieve the desired balance between potency and pharmacokinetics.[9]
Quantitative Data on PEG Linker Features
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance characteristics of bioconjugates.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| No PEG Linker | Various | Variable, can be highly potent but may have poor solubility | [10] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Various | Generally maintains high potency | [10] |
| Longer-Chain PEG (e.g., PEG8, PEG12, PEG24) | Various | May show a slight to moderate decrease in potency compared to shorter chains | [9] |
Note: Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. This table represents generalized findings from various studies.
Table 2: Influence of PEG Linker Length on the Pharmacokinetics of Bioconjugates
| Linker Length | Typical Half-Life | Key Observations | Reference |
| No PEG Linker | Shorter | More susceptible to clearance from the body. | [10] |
| PEG4 | 49.2 min | 2.5-fold extension compared to no PEG. | [11] |
| PEG8 | - | Considered the minimum length for optimal slower clearance in some studies. | [9] |
| PEG10 | 219.0 min | 11.2-fold extension compared to no PEG. | [11] |
| PEG12 | Longer | Significant improvement in half-life over shorter chains. | [9] |
| PEG24 | Longest | Provides the most significant extension in circulation time. | [9] |
Note: This table illustrates general principles of PEGylation and its impact on pharmacokinetics. Specific half-life values are context-dependent.
Table 3: Comparison of Drug-to-Antibody Ratio (DAR) with Different Linkers
| Linker Type | Typical DAR | Observations | Reference |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. | [10] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process. | [10] |
| Branched PEG | Can achieve higher DAR | Branched structures allow for the attachment of multiple drug molecules per conjugation site. | [7] |
Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.
General Protocol for Synthesis of a Heterobifunctional PEG Linker (e.g., Amine-PEG-Carboxylic Acid)
This protocol outlines a general strategy for the synthesis of a heterobifunctional PEG linker, starting from a PEG diol. This involves a multi-step process of protection, activation, and deprotection.
Materials:
-
Polyethylene glycol diol (HO-PEG-OH) of desired molecular weight
-
Protecting group for one hydroxyl (e.g., trityl chloride)
-
Activating agent for the other hydroxyl (e.g., tosyl chloride or mesyl chloride)
-
Reagent to introduce the first functional group (e.g., sodium azide)
-
Reagent to introduce the second functional group (e.g., a protected amino-alcohol followed by oxidation, or a halo-ester)
-
Deprotection reagents (e.g., mild acid for trityl group, reducing agent for azide)
-
Appropriate anhydrous solvents (e.g., THF, DCM, DMF)
-
Bases (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Monoprotection of PEG-diol: React the HO-PEG-OH with one equivalent of a protecting group reagent (e.g., trityl chloride) in the presence of a base to yield Trityl-O-PEG-OH.
-
Activation of the free hydroxyl group: React the Trityl-O-PEG-OH with an activating agent (e.g., tosyl chloride) to yield Trityl-O-PEG-OTs.
-
Introduction of the first functional group: Displace the tosyl group with a nucleophile to introduce the first functionality. For example, reaction with sodium azide (B81097) will yield Trityl-O-PEG-N3.
-
Deprotection of the protected hydroxyl group: Remove the trityl group using a mild acid to yield HO-PEG-N3.
-
Modification of the hydroxyl group to the second functional group: Convert the hydroxyl group to a carboxylic acid. This can be achieved through a two-step process of reacting with a halo-ester (e.g., t-butyl bromoacetate) followed by hydrolysis of the ester.
-
Conversion of the first functional group to the desired amine: Reduce the azide group to an amine using a suitable reducing agent (e.g., triphenylphosphine (B44618) followed by water, or catalytic hydrogenation).
-
Purification: Purify the final heterobifunctional PEG linker (H2N-PEG-COOH) using appropriate techniques such as column chromatography or recrystallization.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the primary amines (e.g., lysine (B10760008) residues) of a protein.[1][12][13]
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the amine-free buffer.[12]
-
Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10 mM.[1][12] Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[1][13]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.
-
-
Purification:
Protocol for Maleimide-Thiol Conjugation with a PEG Linker
This protocol details the site-specific conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (e.g., a cysteine residue) on a protein.[15][16][17]
Materials:
-
Protein with a free thiol group
-
PEG-Maleimide reagent
-
Reducing agent (e.g., TCEP or DTT), if disulfide bonds need to be reduced
-
Anhydrous water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in the thiol-free buffer.
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-60 minutes at room temperature.[16][17] If DTT is used, it must be removed prior to the addition of the maleimide (B117702) reagent.[17]
-
-
Preparation of PEG-Maleimide:
-
Immediately before use, dissolve the PEG-Maleimide in the organic solvent to create a stock solution (e.g., 10 mM).[16]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[15][16] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[16]
-
-
Purification:
-
Purify the PEGylated protein from unreacted reagents using a desalting column or dialysis.[15]
-
Protocol for Characterization of PEGylated Proteins by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing PEGylated proteins. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly used methods.[3][18][19]
5.4.1. Size-Exclusion Chromatography (SEC-HPLC)
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their non-PEGylated counterparts.
-
Methodology:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
The presence of a single, symmetrical peak indicates a homogenous and non-aggregated product.
-
5.4.2. Reversed-Phase HPLC (RP-HPLC)
-
Principle: Separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG linker will decrease the retention time of the protein on a reversed-phase column.
-
Methodology:
-
Equilibrate a C4 or C8 RP-HPLC column with a mobile phase system (e.g., a gradient of water and acetonitrile (B52724) with 0.1% TFA).
-
Inject the PEGylated protein sample.
-
Monitor the elution profile with a UV detector.
-
RP-HPLC can also be used to assess purity and, in some cases, separate positional isomers of the PEGylated protein.[3]
-
Protocol for Determining Drug-to-Antibody Ratio (DAR) of ADCs with PEG Linkers
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.[20]
5.5.1. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a drug, even with a hydrophilic PEG linker, generally increases the overall hydrophobicity of the antibody. HIC can resolve antibody species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[20]
-
Methodology:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient.
-
The peak area of each species can be used to calculate the average DAR.
-
5.5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS separates the different ADC species, and the mass spectrometer provides an accurate mass measurement of each, allowing for the unambiguous determination of the number of conjugated drugs.
-
Methodology:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.
-
The sample is separated by RP-HPLC and introduced into the mass spectrometer.
-
The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of attached drug-linker moieties.
-
The relative abundance of these peaks is used to calculate the average DAR.
-
Visualizing Key Concepts with Graphviz
Diagrams are provided below to illustrate key workflows and logical relationships involving PEG linkers.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General workflow for protein PEGylation.
Caption: Logical relationship of PEG linker advantages.
References
- 1. nbinno.com [nbinno.com]
- 2. polysciences.com [polysciences.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 16. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
A Technical Guide to Azide-PEG3-Tos (CAS: 178685-33-1): A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Azide-PEG3-Tos, a heterobifunctional linker with the CAS number 178685-33-1. This document details its chemical and physical properties, core applications in modern drug development, and detailed experimental protocols for its use. It is intended to be a comprehensive resource for researchers and scientists working in bioconjugation, proteomics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical tool that plays a crucial role in the field of bioconjugation.[1] It is a polyethylene (B3416737) glycol (PEG)-based linker containing two distinct functional groups: an azide (B81097) (N3) group and a tosylate (Tos) group.[1][] The presence of a three-unit PEG spacer enhances the molecule's solubility in aqueous media, a critical feature for biological applications.[] The azide group serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][5] This dual functionality allows for the sequential and controlled conjugation of different molecules, making it an invaluable linker in the construction of complex biomolecular architectures.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 178685-33-1 | [1][6][7] |
| Molecular Formula | C13H19N3O5S | [1][6][7] |
| Molecular Weight | 329.37 g/mol | [6][7][8] |
| Appearance | Liquid | [6] |
| Purity | ≥95% - 99.15% | [1][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1][6] |
Core Applications in Drug Development
This compound is a key component in the synthesis of sophisticated therapeutic agents due to its ability to link different molecular entities with high precision and stability.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][9] this compound serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[3][9] The PEG component of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[9]
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload.[3] The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the cytotoxic agent is then released.[7] this compound can be used as a non-cleavable linker in the synthesis of ADCs, connecting the antibody to the drug molecule.[6][7]
Click Chemistry and Bioconjugation
The azide group of this compound allows for its participation in highly efficient and bioorthogonal click chemistry reactions.[3][5] This enables the stable conjugation of this compound to molecules containing an alkyne group (via CuAAC) or a strained cyclooctyne (B158145) group like DBCO or BCN (via SPAAC).[3][6] These reactions are widely used to label and modify biomolecules such as proteins, peptides, and nucleic acids.[1]
Experimental Protocols and Methodologies
The following sections provide detailed, generalized protocols for the application of this compound in key experimental workflows.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1-5 mg/mL solution of the alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution and the this compound stock solution. A 10- to 20-fold molar excess of the azide linker is recommended.
-
Premix the CuSO4 and THPTA/TBTA solutions in a 1:5 molar ratio and let it stand for 5 minutes.
-
Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1-5 mg/mL solution of the strained alkyne-functionalized biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule solution and the this compound stock solution. A 3- to 10-fold molar excess of the azide linker is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.
-
-
Purification:
-
Purify the resulting conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted linker.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.
Caption: General structure of an Antibody-Drug Conjugate (ADC) with this compound.
Caption: A generalized workflow for a click chemistry reaction using this compound.
Conclusion
This compound (CAS: 178685-33-1) is a high-purity, versatile heterobifunctional linker essential for advanced bioconjugation and drug development. Its well-defined structure, incorporating a PEG spacer, an azide group for click chemistry, and a tosyl group for nucleophilic substitution, provides researchers with a powerful tool for constructing complex and effective therapeutic molecules like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in research and development.
References
- 1. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. lookchem.com [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. nbinno.com [nbinno.com]
The Art of Stealth: A Technical Guide to PEGylation in Peptide and Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, a process known as PEGylation, has emerged as a cornerstone of modern biopharmaceutical development. This modification bestows a range of desirable properties upon therapeutic molecules, transforming their pharmacokinetic and pharmacodynamic profiles. By effectively creating a hydrophilic shield, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and enhance the stability of peptides and proteins. This guide provides an in-depth exploration of the core applications of PEGylation, offering detailed experimental protocols, quantitative data for comparison, and visual representations of key biological and experimental workflows.
The Transformative Impact of PEGylation: A Quantitative Overview
PEGylation dramatically alters the behavior of therapeutic proteins and peptides in vivo. The increased hydrodynamic radius resulting from the attached PEG chains leads to reduced renal clearance and protection from proteolytic degradation.[1] This translates into a longer systemic circulation time, a key factor in reducing dosing frequency and improving patient compliance. Furthermore, the PEG "cloud" can mask immunogenic epitopes on the protein surface, thereby diminishing the potential for an immune response.[1]
The following tables summarize the quantitative impact of PEGylation on key pharmacokinetic and bioactivity parameters for several therapeutic proteins.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins
| Therapeutic Protein | PEG Size (kDa) | Change in Half-life (t½) | Change in Systemic Clearance | Reference(s) |
| Interferon-α2a | 40 (branched) | ~100-fold increase | Significantly decreased | [2] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~10-fold increase | Significantly decreased | [3] |
| Adenosine Deaminase | 5 | From minutes to ~48-72 hours | Significantly decreased | [4] |
| Insulin (B600854) | Low Molecular Weight | Prolonged systemic circulation | Decreased | [5] |
Table 2: In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins
| Therapeutic Protein | PEG Size (kDa) | Retained In Vitro Bioactivity | Reference(s) |
| Interferon-α2a | 40 (branched) | ~7% | [6] |
| Interferon-α2a (Zwitterlated Polymer Conjugate) | 20 | 62.1% | [6] |
| PEGylated Interferon-α2a (linear) | 20 | 14.2% | [6] |
| Di-PEGylated Insulin | Not specified | 63.5% of maximum effect (Emax) of native insulin | [7] |
Experimental Protocols: A Practical Guide
Successful PEGylation and subsequent analysis require meticulous attention to experimental detail. This section provides detailed methodologies for key experiments.
Amine-Reactive PEGylation using NHS Esters
This protocol describes a common method for PEGylating proteins through the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines (e.g., lysine (B10760008) residues and the N-terminus).[8][9][10]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the PEG-NHS ester.[9]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.[8][9]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically for each specific protein.[9]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. This will react with any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size exclusion chromatography (SEC) or dialysis.[8]
Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is an effective method for separating PEGylated proteins from the unreacted protein and smaller reactants.[4][][12]
Materials:
-
PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved. The mobile phase should be compatible with the protein and not cause aggregation.
-
Sample Preparation: Filter the PEGylated protein reaction mixture through a 0.22 µm filter to remove any particulate matter.[13]
-
Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (PEGylated protein) will elute first, followed by smaller molecules (unreacted protein, free PEG).
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Collect fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and sites of PEG attachment.[14][15]
Materials:
-
Purified PEGylated protein sample
-
Mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
Appropriate solvents and matrices for the chosen MS technique
Procedure:
-
Sample Preparation: Desalt the purified PEGylated protein sample using a suitable method (e.g., zip-tipping, buffer exchange) to remove any non-volatile salts that can interfere with ionization.
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Introduce the sample into the mass spectrometer to determine the molecular weight of the intact PEGylated protein. The resulting spectrum will show a distribution of peaks corresponding to different numbers of attached PEG units (if the PEG is polydisperse) and different charge states. Deconvolution of the raw data is necessary to determine the neutral mass of the different species.[14]
-
Peptide Mapping: Digest the PEGylated protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. The PEGylated peptides will have a characteristic mass shift, allowing for the identification of the specific amino acid residues where PEG is attached.[16]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the biological context and the experimental processes is crucial for effective research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PEGylated therapeutics and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
PEGylation remains a powerful and versatile tool in the development of peptide and protein therapeutics. By understanding the fundamental principles, mastering the experimental techniques, and leveraging advanced characterization methods, researchers can unlock the full potential of this technology to create safer and more effective biopharmaceuticals. This guide provides a solid foundation for scientists and drug development professionals to navigate the complexities of PEGylation and contribute to the advancement of next-generation protein and peptide therapies.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy [frontiersin.org]
- 4. lcms.cz [lcms.cz]
- 5. Effects of PEG conjugation on insulin properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-PEGylated insulin: A long-acting insulin conjugate with superior safety in reducing hypoglycemic events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. enovatia.com [enovatia.com]
Methodological & Application
Application Notes and Protocols for Azide-PEG3-Tos Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of Azide-PEG3-Tos (Azide-Triethylene Glycol-Tosyl) to proteins. Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including increased serum half-life, improved stability, and reduced immunogenicity. The heterobifunctional linker, this compound, allows for the covalent attachment of a PEG spacer with a terminal azide (B81097) group, which can be used for subsequent "click" chemistry reactions. This protocol focuses on the initial conjugation of the tosyl group to nucleophilic residues on the protein surface.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. It can improve drug solubility, extend circulating half-life, and decrease immunogenicity by increasing the hydrodynamic radius of the molecule and masking surface epitopes.[1][2]
This compound is a heterobifunctional PEG linker. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with amino acid side chains on the protein surface. The terminal azide group is inert during this initial conjugation and is available for subsequent orthogonal ligation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This allows for the modular attachment of various functionalities, such as small molecule drugs, imaging agents, or targeting ligands.
This application note details the experimental procedure for the conjugation of this compound to proteins, purification of the resulting conjugate, and methods for characterization.
Principle of the Reaction
The conjugation of this compound to a protein is based on the nucleophilic attack of an amino acid side chain on the carbon atom to which the tosyl group is attached. The tosyl group is displaced, forming a stable covalent bond between the PEG linker and the protein. The primary targets for this reaction are the nucleophilic side chains of lysine (B10760008) (ε-amino group) and cysteine (thiol group).[3][] The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the target nucleophiles, thereby increasing their reactivity.[3]
Experimental Protocols
Materials and Equipment
-
Protein of interest
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer or 100 mM sodium bicarbonate buffer, pH 8.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Orbital shaker or rocker
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Characterization instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system
Reagent Preparation
-
Protein Solution: Prepare the protein of interest in the selected Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
Conjugation Reaction
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of PEG linker to protein should be determined empirically for each specific system, with a starting range of 10:1 to 50:1.
-
Gently mix the reaction mixture and incubate for 2-24 hours at room temperature or 4°C on an orbital shaker or rocker. The reaction time and temperature may require optimization.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to ensure that any unreacted this compound is hydrolyzed.
Purification of the PEGylated Protein
-
Remove excess this compound and reaction byproducts from the conjugated protein using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller, unreacted PEG linker.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge after conjugation.
-
Dialysis or buffer exchange can also be used to remove small molecule impurities.
Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein due to its increased molecular weight.
-
Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
HPLC: Use analytical SEC or Reverse-Phase HPLC (RP-HPLC) to assess the purity of the conjugate.
Quantitative Data Summary
The following tables summarize typical starting parameters and expected outcomes for the this compound conjugation protocol. Optimization is highly recommended for each specific protein system.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | This should be optimized to control the degree of PEGylation. |
| pH | 8.0 - 9.5 | A higher pH increases the nucleophilicity of amine groups. |
| Temperature | 4°C to 25°C | Lower temperatures can reduce the risk of protein degradation. |
| Reaction Time | 2 - 24 hours | The reaction should be monitored to determine the optimal time. |
| Buffer | Sodium Phosphate or Sodium Bicarbonate | Must be free of primary amines. |
Table 2: Example Characterization Data
| Analysis Method | Unmodified Protein | PEGylated Protein |
| SDS-PAGE | Single band at expected MW | Band(s) at higher MW |
| Mass Spectrometry | Expected MW | MW + (n x MW of this compound) |
| SEC-HPLC | Single peak at specific retention time | Peak(s) with shorter retention time |
Visualizations
Reaction Scheme
Caption: Reaction of this compound with protein nucleophiles.
Experimental Workflow
Caption: General workflow for protein conjugation with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH | Increase the pH of the conjugation buffer to 8.5-9.5. |
| Low molar ratio of PEG to protein | Increase the molar excess of this compound. | |
| Short reaction time | Increase the incubation time and monitor the reaction. | |
| Inactive this compound | Use a fresh stock of the PEG linker. | |
| Protein precipitation | High protein concentration | Decrease the protein concentration. |
| Buffer incompatibility | Screen different amine-free buffers. | |
| Multiple PEGylation products | High molar ratio of PEG to protein | Decrease the molar excess of this compound. |
| Long reaction time | Optimize the reaction time to favor mono-PEGylation. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to proteins. By carefully optimizing the reaction conditions, researchers can achieve efficient PEGylation and produce well-defined protein-PEG conjugates. The terminal azide group on the conjugated protein serves as a versatile handle for subsequent bioorthogonal reactions, enabling the development of advanced protein therapeutics and research tools.
References
Application Notes and Protocols for Azide-PEG3-Tos in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Azide-PEG3-Tos, a heterobifunctional linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over molecular architecture is paramount.
Introduction to this compound
This compound is a chemical linker featuring two distinct reactive functionalities connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The azide (B81097) group readily participates in click chemistry reactions with terminal alkynes, forming a stable triazole linkage.[4][5][6] The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]
Key Features:
-
Azide Group: For efficient and specific copper-catalyzed or strain-promoted click chemistry with alkyne-containing molecules.[2]
-
Tosyl Group: A good leaving group for nucleophilic substitution, enabling further functionalization after the click reaction.[3]
-
PEG3 Spacer: A hydrophilic linker that can improve the solubility and pharmacokinetic properties of the final conjugate.[1]
Applications in Drug Discovery and Bioconjugation
The unique bifunctional nature of this compound makes it a valuable tool in various bioconjugation and drug discovery applications:
-
PROTAC Synthesis: this compound can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.[2][7]
-
Antibody-Drug Conjugate (ADC) Development: This linker can be employed to attach a cytotoxic drug to an antibody, creating an ADC that selectively delivers the payload to cancer cells.[2]
-
Biomolecule Labeling: The azide group allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, to alkyne-modified biomolecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for covalently linking an azide and a terminal alkyne.[5][6] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, typically sodium ascorbate (B8700270).[8] To improve the efficiency and prevent side reactions, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used.[8]
Below is a diagram illustrating the workflow for a typical bioconjugation using this compound via CuAAC.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Click Reaction with a Small Molecule Alkyne
This protocol describes a general procedure for the reaction of this compound with an alkyne-containing small molecule.
Materials:
-
This compound
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the alkyne-functionalized small molecule in the chosen solvent.
-
Prepare a 10 mM solution of this compound in the same solvent.
-
Prepare a 100 mM solution of THPTA in deionized water.
-
Prepare a 20 mM solution of CuSO₄ in deionized water.
-
Freshly prepare a 300 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized small molecule solution (1 equivalent).
-
Add the this compound solution (1.2 equivalents).
-
Add the THPTA solution (to a final concentration of 5 mM).
-
Add the CuSO₄ solution (to a final concentration of 1 mM). Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 15 mM). Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Work-up and Purification:
-
The reaction mixture can be purified using standard techniques such as column chromatography or preparative HPLC to isolate the desired triazole product.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Protein
This protocol provides a representative method for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
To the alkyne-modified protein solution (e.g., 1-5 mg/mL), add the this compound stock solution to achieve a 10-20 fold molar excess.
-
In a separate tube, premix the THPTA and CuSO₄ solutions in a 5:1 molar ratio.
-
Add the premixed CuSO₄/THPTA solution to the protein mixture to a final copper concentration of 0.5-1 mM. Mix gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-15 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for CuAAC reactions. Note that optimal conditions may vary depending on the specific substrates.
| Parameter | Small Molecule Reaction | Protein Bioconjugation |
| Alkyne Concentration | 1-10 mM | 10-100 µM |
| This compound (Equivalents) | 1.1 - 1.5 | 10 - 50 fold molar excess |
| CuSO₄ Concentration | 0.1 - 1 mM | 0.1 - 0.5 mM |
| Ligand (THPTA) Concentration | 0.5 - 5 mM | 0.5 - 2.5 mM |
| Sodium Ascorbate Concentration | 5 - 15 mM | 5 - 15 mM |
| Reaction Time | 30 - 120 min | 1 - 4 hours |
| Typical Yield | >90% | >80% (conjugation efficiency) |
Post-Click Chemistry Functionalization: The Tosyl Group
A key advantage of this compound is the presence of the tosyl group, which remains intact after the click reaction. The tosylate is an excellent leaving group for SN2 reactions, allowing for the introduction of a wide range of nucleophiles.
This two-step, one-pot reaction sequence (click chemistry followed by nucleophilic substitution) is highly efficient for the synthesis of heterobifunctional molecules. For example, in PROTAC synthesis, the azide end can be "clicked" to an alkyne-modified E3 ligase ligand, and the resulting tosylated intermediate can then be reacted with a nucleophilic target protein ligand.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its dual functionality allows for a modular and efficient approach to the synthesis of complex molecular architectures such as PROTACs and ADCs. The protocols and data presented here provide a solid foundation for the successful application of this compound in copper-catalyzed click chemistry.
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with Azide-PEG3-Tos
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. This synergistic approach allows for the selective delivery of toxic payloads to cancer cells, thereby enhancing the therapeutic window and minimizing off-target toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides a detailed guide for the synthesis of an ADC using a heterobifunctional Azide-PEG3-Tos linker. This linker features a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties.[1][2] The synthesis involves a two-stage process: first, the modification of a component (either the antibody or a payload with a suitable nucleophile) with the this compound linker via a nucleophilic substitution reaction, and second, the conjugation of the azide-modified component to an alkyne-functionalized counterpart through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[3][4][5]
This guide will use the example of conjugating an alkyne-modified cytotoxic payload, Monomethyl Auristatin E (MMAE), to an antibody targeting the HER2 receptor, a well-established target in cancer therapy.
Mechanism of Action: An Overview
The functionality of the synthesized ADC relies on a sequence of events, from antigen binding to payload-induced cell death.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that, upon overexpression in cancer cells, promotes cell proliferation, survival, and invasion through downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[6][] The antibody component of the ADC is designed to specifically bind to the extracellular domain of HER2 on cancer cells.
ADC Internalization and Payload Release
Upon binding to HER2, the ADC-receptor complex is internalized by the cancer cell through endocytosis.[8] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, MMAE.[8]
Mechanism of Action of MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by disrupting microtubule polymerization.[9][10] Once released into the cytoplasm, MMAE binds to tubulin, preventing the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[11]
Experimental Protocols
This section provides a step-by-step guide for the synthesis of a HER2-targeting ADC using an alkyne-modified MMAE and modifying the antibody with the this compound linker.
Overall Synthesis Workflow
The synthesis is a two-stage process. First, the antibody is functionalized with the azide-PEG linker. Second, the azide-modified antibody is conjugated to the alkyne-modified drug payload via click chemistry.
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of the antibody by reacting the tosyl group of the linker with the ε-amino groups of lysine (B10760008) residues on the antibody surface.
Materials:
-
HER2 Monoclonal Antibody (mAb)
-
This compound linker
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Modification Reaction:
-
Add the this compound stock solution to the antibody solution to achieve a molar excess of the linker (e.g., 10-20 fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by buffer exchange using desalting columns equilibrated with PBS, pH 7.4.
-
Determine the protein concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The resulting azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified antibody to an alkyne-functionalized MMAE payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified MMAE
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Anhydrous DMSO
-
Conjugation Buffer: PBS, pH 7.4
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-modified MMAE in anhydrous DMSO.
-
In a reaction tube, combine the azide-modified antibody with the alkyne-modified MMAE at a desired molar ratio (e.g., 1:5 to 1:10 antibody to drug-linker). Ensure the final DMSO concentration is below 10%.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio. Allow the mixture to stand for 5 minutes to form the copper-ligand complex.
-
-
Click Chemistry Reaction:
-
Add the copper-ligand complex to the antibody/drug-linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted drug-linker, catalyst, and other reagents using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Data Presentation & Characterization
Thorough characterization of the synthesized ADC is crucial to ensure its quality, including purity, drug-to-antibody ratio (DAR), and stability.
Table 1: Summary of ADC Characterization Data
| Parameter | Method | Result | Acceptance Criteria |
| Purity | SEC-HPLC | >95% Monomer | ≥95% |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Drug Distribution | HIC-HPLC | DAR0: <5%DAR2: ~20%DAR4: ~60%DAR6: ~15%DAR8: <5% | Predominantly DAR4 |
| Molecular Weight | Mass Spectrometry | Confirmed | Expected Mass ± 10 Da |
| Binding Affinity | ELISA / SPR | Comparable to naked mAb | ≤ 2-fold change vs. naked mAb |
Note: The data presented in this table is representative and will vary depending on the specific antibody, drug, and reaction conditions.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the hydrophobicity of the antibody.[12]
Method:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
The relative peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[13]
Protocol 4: Purity Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to determine the amount of aggregation and fragmentation in the final ADC product.
Method:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
The percentage of the main monomer peak relative to high molecular weight species (aggregates) and low molecular weight species (fragments) determines the purity.[14]
Protocol 5: Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the identity and integrity of the ADC by measuring its molecular weight.[8] The analysis can be performed on the intact ADC or after reducing the antibody into its light and heavy chains.
Conclusion
The use of the this compound linker in conjunction with click chemistry provides a robust and efficient method for the synthesis of ADCs. This approach allows for the creation of well-defined conjugates with improved physicochemical properties. The protocols and characterization methods outlined in this document serve as a comprehensive guide for researchers in the development of novel antibody-drug conjugates for targeted cancer therapy. Careful optimization of reaction conditions and thorough analytical characterization are essential for producing high-quality ADCs with desired therapeutic attributes.
References
- 1. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 8. This compound | 178685-33-1 [amp.chemicalbook.com]
- 9. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 10. ymc.eu [ymc.eu]
- 11. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Azide-PEG3-Tos in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azide-PEG3-Tos in the covalent modification of alkyne-functionalized biomolecules. This document outlines the two primary "click chemistry" methodologies for this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols for protein labeling and antibody-drug conjugate (ADC) synthesis are provided, along with a comparative analysis of the two methods and data on the stability of the resulting conjugate.
Introduction to this compound
This compound is a heterobifunctional linker that contains an azide (B81097) moiety and a tosyl group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The tosyl group is a good leaving group, allowing for the introduction of the azide-PEG3 moiety onto a biomolecule, although in the context of reacting with alkyne-modified biomolecules, the azide is the key functional group. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance during conjugation.[4]
This linker is particularly valuable for applications in bioconjugation, drug delivery, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[5][6] The reaction of this compound with an alkyne-modified biomolecule results in the formation of a stable triazole linkage.[7]
Reaction Chemistries: CuAAC vs. SPAAC
The conjugation of this compound to an alkyne-modified biomolecule can be achieved through two primary "click chemistry" pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole.[8] It is known for its high reaction rates and yields.[9] However, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[10] The reaction is driven by the release of ring strain in the cyclooctyne, making it bioorthogonal and suitable for use in living cells and animals.[10] While highly specific, SPAAC reaction rates can be slower than CuAAC.[11]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data to facilitate this decision.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Rate | High (Second-order rate constants typically 10 to 104 M-1s-1) | Moderate to High (Rate is dependent on the cyclooctyne used; can range from 10-3 to 1 M-1s-1) | [9] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | High, suitable for in vivo and live-cell applications | [9][10] |
| Typical Yield | High to quantitative | High to quantitative | [12] |
| Reactant Stability | Terminal alkynes and azides are stable | Cyclooctynes can be unstable over long periods | [12] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS) | Some cyclooctynes can react with thiols | [1] |
| Linkage Property | Stability Assessment | Result | Reference(s) |
| Chemical Stability | Hydrolysis (acidic and basic conditions) | Highly stable | [7] |
| Chemical Stability | Oxidation | Highly stable | [7] |
| Enzymatic Stability | Protease Digestion | Resistant to cleavage | [7] |
| Reductive Stability | Incubation with Glutathione (GSH) or Dithiothreitol (DTT) | Stable | [7] |
| Thermal Stability | Incubation at elevated temperatures (e.g., 60-80 °C) | Stable | [7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound using a copper-catalyzed reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO or water)
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10- to 20-fold molar excess of the azide linker over the protein is a good starting point.
-
Prepare the Catalyst Solution: Immediately before use, mix the CuSO₄ stock solution with the ligand stock solution.
-
Initiate the Reaction: Add the catalyst solution to the protein-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be optimized but typical starting concentrations are 1 mM CuSO₄, 1 mM sodium ascorbate, and 0.1 mM ligand.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the labeled protein from excess reagents using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using this compound and SPAAC
This protocol outlines the synthesis of an ADC by conjugating an alkyne-modified cytotoxic drug to an antibody that has been functionalized with this compound via a strain-promoted reaction with a DBCO-modified drug.
Materials:
-
Monoclonal antibody (mAb)
-
Azide-PEG3-NHS ester (for introducing the azide group onto the antibody)
-
DBCO-modified cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
Step 1: Antibody Modification with Azide-PEG3-NHS Ester
-
Prepare the Antibody: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare the Linker: Dissolve Azide-PEG3-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 10-fold molar excess of the Azide-PEG3-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess linker and quenching buffer using a desalting column equilibrated with PBS.
Step 2: Conjugation of Azide-Modified Antibody with DBCO-Drug
-
Prepare the Drug: Dissolve the DBCO-modified cytotoxic drug in anhydrous DMSO to a stock concentration of 10-20 mM.
-
SPAAC Reaction: Add a 3- to 5-fold molar excess of the DBCO-drug solution to the azide-modified antibody. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by HPLC.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and any aggregates.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for labeling alkyne-modified biomolecules with this compound.
Caption: Comparison of the reaction pathways for CuAAC and SPAAC.
Caption: Step-wise workflow for the synthesis of an ADC using Azide-PEG3-linker and SPAAC.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis using Azide-PEG3-Tos Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azide-PEG3-Tos. This document outlines the strategic considerations, detailed experimental protocols, and expected outcomes for the conjugation of a protein of interest (POI) ligand and an E3 ubiquitin ligase ligand to this versatile linker.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[3]
The this compound linker is a valuable tool in PROTAC synthesis due to its defined length, flexibility, and two distinct reactive functional groups. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and cell permeability of the resulting PROTAC molecule.[4] The linker possesses an azide (B81097) group, amenable to "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a tosyl (tosylate) group, which is an excellent leaving group for nucleophilic substitution reactions with amines or hydroxyls.[5][6] This dual reactivity allows for a controlled, stepwise synthesis of the final PROTAC.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. This approach allows for the separate coupling of the POI ligand and the E3 ligase ligand to the linker, which can simplify purification and improve overall yield. The general workflow involves:
-
First Conjugation: Reaction of either the POI ligand or the E3 ligase ligand with one of the functional groups on the this compound linker.
-
Second Conjugation: Reaction of the second ligand with the remaining functional group on the linker-ligand intermediate.
-
Purification and Characterization: Purification of the final PROTAC and confirmation of its identity and purity.
The choice of which ligand to react first depends on the functional groups available on each ligand and their compatibility with the reaction conditions of the subsequent step.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis via Initial Nucleophilic Substitution followed by Click Chemistry
This protocol describes the reaction of an amine-containing ligand with the tosyl group of the linker, followed by a CuAAC reaction with an alkyne-containing ligand.
Step 1a: Conjugation of an Amine-Containing Ligand to this compound
-
Materials:
-
Amine-containing ligand (e.g., E3 ligase ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C under a nitrogen atmosphere overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the azide-PEG3-ligand intermediate.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Step 1b: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-PEG3-ligand intermediate from Step 1a
-
Alkyne-containing ligand (e.g., POI ligand) (1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
tert-Butanol/Water (1:1) solvent mixture
-
-
Procedure:
-
Dissolve the azide-PEG3-ligand intermediate and the alkyne-containing ligand in the tert-butanol/water mixture.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC.
-
Protocol 2: Synthesis via Initial Click Chemistry followed by Nucleophilic Substitution
This protocol outlines the initial CuAAC reaction of an alkyne-containing ligand with the azide group of the linker, followed by the reaction of an amine-containing ligand with the tosyl group.
Step 2a: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-containing ligand (e.g., POI ligand) (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
tert-Butanol/Water (1:1) solvent mixture
-
-
Procedure:
-
Follow the procedure outlined in Step 1b, substituting the appropriate starting materials.
-
Upon completion, purify the alkyne-ligand-PEG3-Tos intermediate by flash chromatography or preparative HPLC.
-
Step 2b: Conjugation of an Amine-Containing Ligand
-
Materials:
-
Alkyne-ligand-PEG3-Tos intermediate from Step 2a
-
Amine-containing ligand (e.g., E3 ligase ligand) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1a, substituting the appropriate starting materials.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a PROTAC using the this compound linker. Note: This data is illustrative and will vary depending on the specific ligands used.
Table 1: Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Synthesis of Intermediate 1 | Nucleophilic Substitution | Amine-ligand, this compound, DIPEA | DMF | 60°C | 12-16 | 60-80 |
| Final PROTAC Synthesis | CuAAC | Intermediate 1, Alkyne-ligand, CuSO₄, Na-Ascorbate | t-BuOH/H₂O | Room Temp | 12-24 | 50-70 |
Table 2: Characterization of the Final PROTAC
| Analysis Method | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) of the final PROTAC. |
| ¹H NMR | Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Peaks corresponding to the carbons of the POI ligand, the E3 ligase ligand, and the PEG linker. |
| Purity (by HPLC) | >95% |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow using this compound
Caption: A representative workflow for PROTAC synthesis using this compound.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of the Tosyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl) group is a crucial functional group in modern organic synthesis, primarily utilized to convert a poor leaving group, such as a hydroxyl group, into an excellent one.[1] The resulting tosylate ester (ROTs) is highly susceptible to nucleophilic attack, facilitating a wide range of Sₙ2 reactions. This transformation is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry, due to the stereochemical control and high yields often achieved.[1][2]
The efficacy of the tosylate as a leaving group stems from the stability of the p-toluenesulfonate anion, which is resonance-stabilized, making it a weak base.[3] This allows for the displacement of the tosylate by a diverse array of nucleophiles under relatively mild conditions.
This document provides detailed application notes, experimental protocols, and quantitative data for the nucleophilic substitution of tosylates, intended to serve as a comprehensive resource for professionals in research and drug development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of tosylates with various nucleophiles. It is important to note that reaction outcomes can be highly dependent on the specific substrate, steric hindrance, and precise reaction conditions.
Table 1: Nucleophilic Substitution of Benzyl Tosylate [4]
| Nucleophile (Nu⁻) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | 25 | 12 | Benzyl azide | 92 |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 25 | 6 | Benzyl cyanide | 85 |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | 50 | 4 | Benzyl iodide | 90 |
| Bromide (Br⁻) | Sodium Bromide (NaBr) | Acetone | 50 | 8 | Benzyl bromide | 75 |
| Thiocyanate (SCN⁻) | Sodium Thiocyanate (NaSCN) | Ethanol | 78 | 5 | Benzyl thiocyanate | 88 |
Table 2: Nucleophilic Substitution of Primary and Secondary Alkyl Tosylates
| Substrate | Nucleophile (Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1-Octyl tosylate | NaN₃ | DMF | 80 | 2 | 1-Azidooctane | >95 |
| 2-Octyl tosylate | NaN₃ | DMF | 100 | 12 | 2-Azidooctane | 85 |
| 1-Butyl tosylate | NaCN | DMSO | 60 | 4 | Pentanenitrile | 90 |
| Cyclohexyl tosylate | KSCN | Ethanol | Reflux | 6 | Cyclohexyl thiocyanate | 75 |
| 1-Pentyl tosylate | NaI | Acetone | Reflux | 3 | 1-Iodopentane | 92 |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate, a necessary prerequisite for subsequent nucleophilic substitution.
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or triethylamine)
-
Dichloromethane (DCM)
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.), maintaining the temperature below 10 °C.[4]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl tosylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of an Alkyl Azide from an Alkyl Tosylate
This protocol details the Sₙ2 displacement of a tosylate group with an azide nucleophile.
Materials:
-
Alkyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the mixture at the appropriate temperature (see Table 1 and 2 for guidance, typically ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the alkyl azide.[4]
Protocol 3: Synthesis of an Alkyl Cyanide from an Alkyl Tosylate
This protocol describes the substitution of a tosylate with a cyanide nucleophile. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
Alkyl tosylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in DMSO.
-
Carefully add sodium cyanide (1.2 eq.) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C) for 6-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the alkyl cyanide.[4]
Protocol 4: Synthesis of an Alkyl Thiol from an Alkyl Tosylate via an Isothiouronium Salt
This two-step protocol is a common method for the preparation of thiols from tosylates.
Materials:
-
Alkyl tosylate
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure: Step 1: Formation of the Isothiouronium Salt
-
Dissolve the alkyl tosylate (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
Allow the reaction to cool, which may result in the precipitation of the isothiouronium salt. The salt can be collected by filtration or the solvent can be removed in vacuo.
Step 2: Hydrolysis to the Thiol
-
Dissolve the crude isothiouronium salt in a solution of sodium hydroxide in water/ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the thiol with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude thiol may require purification by distillation or chromatography.
Mandatory Visualizations
Signaling Pathway: Ligand-Directed Tosyl (LDT) Chemistry for Protein Labeling
Ligand-Directed Tosyl (LDT) chemistry is an innovative technique for the site-selective labeling of native proteins in living systems.[5][6] A ligand that binds to the target protein is tethered to a chemical probe via a tosyl group. Upon binding, a nucleophilic amino acid residue in proximity to the ligand binding site attacks the tosyl group, leading to the covalent attachment of the probe and release of the ligand.[7]
Experimental Workflow: Multi-Step Synthesis Involving Tosylate Substitution
The following diagram illustrates a common multi-step synthetic sequence where a tosylate is used as a key intermediate. This workflow is frequently employed in the synthesis of pharmaceutical compounds.[8]
Logical Relationship: Factors Influencing Sₙ2 Reactivity of Tosylates
The success of a nucleophilic substitution on a tosylate is governed by several key factors, primarily following the principles of the Sₙ2 reaction mechanism.
References
- 1. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. nesacs.org [nesacs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-directed tosyl chemistry for protein labeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using Azide-PEG3-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-Tos is a heterobifunctional linker molecule designed for the versatile and efficient modification of various surfaces. This reagent is particularly valuable in the fields of bioconjugation, drug delivery, and biomaterial development. Its unique structure comprises three key components:
-
An azide (B81097) group (N₃) , which serves as a reactive handle for "click chemistry" reactions, specifically the highly efficient and biocompatible Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions enable the covalent attachment of a wide array of molecules, including peptides, proteins, and fluorescent probes, that have been functionalized with a corresponding alkyne group.
-
A polyethylene glycol (PEG) spacer (PEG3) , a short, hydrophilic chain that enhances the biocompatibility of the modified surface. The PEG spacer reduces non-specific protein adsorption, minimizes immunogenicity, and improves the solubility of attached biomolecules.
-
A tosyl group (Tos) , which is an excellent leaving group for nucleophilic substitution reactions.[3] This functionality allows for the covalent attachment of the linker to surfaces rich in nucleophiles such as hydroxyl (-OH) or amine (-NH₂) groups, commonly found on materials like silica, glass, and certain polymers.
This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of gold, silica, and polymer substrates.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₉N₃O₅S | [4] |
| Molecular Weight | 329.37 g/mol | [4] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage | Store at -20°C, desiccated | [4] |
Expected Surface Characterization Data
The following table summarizes the expected changes in surface properties upon successful modification with this compound and subsequent click chemistry. These values are illustrative and can vary depending on the specific substrate, reaction conditions, and the nature of the clicked molecule.
| Surface | Modification Step | Technique | Expected Result | Reference |
| Gold | Thiol-PEG3-Azide SAM | XPS (N 1s) | Peaks around 400 eV and 404 eV | [5][6] |
| Contact Angle | Decrease (more hydrophilic) | [7] | ||
| After CuAAC/SPAAC | XPS (N 1s) | Shift in N 1s peaks, disappearance of 404 eV peak | [5][6] | |
| Silica | Azide-PEG3-Silane | XPS (N 1s) | Peaks around 400 eV and 404 eV | [5][6] |
| Contact Angle | Significant decrease (more hydrophilic) | [7][8] | ||
| After CuAAC/SPAAC | XPS (N 1s) | Shift in N 1s peaks, disappearance of 404 eV peak | [5][6] | |
| Polymer | Azide-PEG3-Polymer | XPS (N 1s) | Peaks around 400 eV and 404 eV | [5][6] |
| Contact Angle | Decrease (more hydrophilic) | [7] | ||
| After CuAAC/SPAAC | XPS (N 1s) | Shift in N 1s peaks, disappearance of 404 eV peak | [5][6] |
Experimental Protocols
Workflow for Surface Modification with this compound
Caption: General workflow for surface modification.
Protocol 1: Gold Surface Modification
This protocol involves a two-step process: first, the conversion of the tosyl group of this compound to a thiol, followed by the formation of a self-assembled monolayer (SAM) on the gold surface.
A. Conversion of this compound to Thiol-PEG3-Azide
Materials:
-
This compound
-
Thioacetic acid
-
Sodium methoxide (B1231860)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Methodology:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add thioacetic acid (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting thioacetate (B1230152) intermediate in anhydrous methanol.
-
Add sodium methoxide (0.5 M in methanol, 1.1 equivalents) dropwise at 0°C and stir for 1 hour at room temperature.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Precipitate the product by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the conversion to Thiol-PEG3-Azide using NMR and/or mass spectrometry.
B. Formation of Thiol-PEG3-Azide Self-Assembled Monolayer (SAM)
Materials:
-
Thiol-PEG3-Azide
-
Absolute ethanol (B145695)
-
Clean gold-coated substrate
-
Clean glass vial
-
Tweezers
Methodology:
-
Prepare a 1-5 mM solution of Thiol-PEG3-Azide in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution in a sealed vial.
-
Incubate for 12-24 hours at room temperature to allow for SAM formation.
-
Remove the substrate with tweezers and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
The azide-functionalized gold surface is now ready for click chemistry.
Protocol 2: Silica and Glass Surface Modification
This protocol utilizes the tosyl group of this compound for direct reaction with surface hydroxyl groups after converting it to a more reactive silane (B1218182).
Materials:
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343) or ethanol
-
Silica or glass substrate
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION ) or oxygen plasma cleaner
-
Oven
Methodology:
-
Surface Activation:
-
Clean the silica/glass substrate by sonicating in acetone (B3395972) and isopropanol.
-
Activate the surface to generate hydroxyl groups by either:
-
Treating with oxygen plasma for 5-10 minutes.
-
Immersing in Piranha solution for 15-30 minutes (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents ).
-
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
In a separate reaction, react this compound with an excess of APTES in an anhydrous solvent to form Azide-PEG3-silane. This involves nucleophilic attack of the amine on the tosyl group. Purify the product.
-
Prepare a 1-2% (v/v) solution of the synthesized Azide-PEG3-silane in anhydrous toluene or ethanol.
-
Immerse the activated substrate in the silane solution for 2-4 hours at room temperature under an inert atmosphere.
-
-
Rinsing and Curing:
-
Rinse the substrate sequentially with toluene (or ethanol), acetone, and isopropanol.
-
Cure the silanized surface by baking in an oven at 110-120°C for 30-60 minutes.
-
-
The azide-functionalized silica/glass surface is now ready for click chemistry.
Protocol 3: Polymer Surface Modification
This protocol is suitable for polymers possessing surface amine or hydroxyl groups.
Materials:
-
This compound
-
Polymer substrate with surface amine or hydroxyl groups (e.g., amine-functionalized polystyrene, plasma-treated polymers)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Methodology:
-
Surface Preparation: Ensure the polymer surface is clean and dry. If necessary, introduce amine or hydroxyl groups via plasma treatment or other surface activation methods.
-
Reaction:
-
Dissolve this compound in the anhydrous solvent to a concentration of 10-50 mM.
-
Add the non-nucleophilic base (2-3 equivalents relative to the linker).
-
Immerse the polymer substrate in the solution and react for 12-24 hours at a temperature ranging from room temperature to 60°C, depending on the reactivity of the surface groups.
-
-
Washing:
-
Remove the substrate and wash it extensively with the reaction solvent, followed by a less polar solvent (e.g., DCM), and finally ethanol to remove unreacted reagents.
-
-
Dry the substrate under vacuum or with a stream of nitrogen.
-
The azide-functionalized polymer surface is now ready for click chemistry.
Protocol 4: Click Chemistry for Surface Functionalization
Once the surface is functionalized with azide groups, molecules containing an alkyne can be attached using either CuAAC or SPAAC.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: CuAAC experimental workflow.
Materials:
-
Azide-functionalized substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA, TBTA) - optional but recommended
-
Appropriate solvent (e.g., PBS, water/t-butanol mixture)
Methodology:
-
Prepare a solution of the alkyne-containing molecule (typically 1-10 mM) in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, pre-mix the CuSO₄ and ligand in a 1:5 molar ratio.
-
Immerse the azide-functionalized substrate in the alkyne solution.
-
Add the CuSO₄ (with ligand) to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with the reaction solvent, followed by deionized water, to remove the copper catalyst and unreacted reagents.
-
Dry the functionalized surface under a stream of nitrogen.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: SPAAC experimental workflow.
Materials:
-
Azide-functionalized substrate
-
Strained alkyne-containing molecule (e.g., DBCO, BCN, DIFO)
-
Biocompatible solvent (e.g., PBS, cell culture media)
Methodology:
-
Prepare a solution of the strained alkyne-containing molecule in the desired solvent. The concentration will depend on the specific application and reactivity of the alkyne (typically in the µM to low mM range).
-
Immerse the azide-functionalized substrate in the strained alkyne solution.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times can vary significantly depending on the specific strained alkyne used.
-
Wash the surface thoroughly with the reaction solvent to remove any unreacted alkyne molecules.
-
Dry the surface if necessary.
Conclusion
This compound is a powerful and versatile tool for the surface modification of a wide range of materials. The protocols outlined in this document provide a comprehensive guide for researchers to functionalize gold, silica, and polymer surfaces. By leveraging the dual reactivity of the azide and tosyl groups, complex and functional surfaces can be engineered for a multitude of applications in research, diagnostics, and drug development. Successful modification should always be confirmed by appropriate surface analysis techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Functionalizing Nanoparticles with Azide-PEG3-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of nanoparticles using the heterobifunctional linker, Azide-PEG3-Tos. This linker is a valuable tool for researchers developing advanced nanoparticle systems for applications such as targeted drug delivery, in vivo imaging, and diagnostics. The protocols outlined below describe the two-step process of first attaching the linker to amine-functionalized nanoparticles via the tosyl group and subsequently conjugating a molecule of interest through the azide (B81097) group using click chemistry.
Introduction
This compound is a chemical linker that features a triethylene glycol (PEG3) spacer, which enhances the solubility and biocompatibility of the resulting nanoparticle conjugate. The linker possesses two distinct reactive groups:
-
Tosyl (Tos) group: This is an excellent leaving group that readily reacts with primary amines, such as those present on the surface of amine-functionalized nanoparticles. This reaction forms a stable amine linkage.
-
Azide (N₃) group: This group is used in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a wide variety of molecules, including targeting ligands, therapeutic agents, and imaging probes that have been modified to contain an alkyne group.
The use of this compound provides a versatile and controlled method for the surface modification of nanoparticles, enabling the creation of multifunctional nanocarriers for advanced biomedical applications.
Data Presentation
The following tables summarize typical characterization data for nanoparticles before and after functionalization with PEG linkers. While specific data for this compound is limited in the literature, these tables provide expected trends and values based on studies of nanoparticles functionalized with similar PEG derivatives.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Magnetic Nanoparticles | Unfunctionalized | 90 - 250 | Not Reported | Not Reported |
| PEG400-N₃ Coated | 90 - 250 | Not Reported | Not Reported | |
| Gold Nanoparticles (AuNPs) | Citrate-Capped | ~50 | < 0.2 | -30 to -50 |
| After PEGylation (5 kDa PEG) | ~60-70 | < 0.25 | -10 to -20 | |
| Quantum Dots (QDs) | Amine-Functionalized | ~15-20 | < 0.3 | +20 to +40 |
| After this compound Functionalization | ~25-35 | < 0.3 | +10 to +20 |
Note: The change in hydrodynamic diameter and zeta potential is dependent on the size and density of the PEG chains. The data presented are representative examples.
Table 2: In Vitro Cellular Uptake of PEGylated Nanoparticles in Cancer Cells
| Nanoparticle Type | PEG Linker Molecular Weight | Cell Line | Uptake Efficiency (% of Control) |
| Gold Nanoparticles | 2 kDa | HeLa | ~60% |
| Gold Nanoparticles | 5 kDa | HeLa | ~40% |
| Liposomes | 2 kDa | KB | High |
| Liposomes | 5 kDa | KB | High |
| Liposomes | 10 kDa | KB | Highest |
Note: Cellular uptake is influenced by PEG linker length, nanoparticle size, and cell type. Longer PEG chains can sometimes reduce non-specific uptake.[1][2]
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the reaction of the tosyl group of this compound with primary amines on the surface of nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., quantum dots, silica (B1680970) nanoparticles, or iron oxide nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (pH 8.0-8.5)
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent at a concentration of 10-50 mM.
-
Reaction Setup: In a clean, dry reaction vessel, add the nanoparticle suspension.
-
Addition of Base: Add 2-3 molar equivalents of a non-nucleophilic base, such as TEA or DIPEA, relative to the estimated amount of surface amine groups on the nanoparticles.
-
Addition of Linker: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal molar excess should be determined empirically.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring or shaking. Protect the reaction from moisture.
-
Purification: Purify the Azide-PEG3-functionalized nanoparticles from excess reagents and byproducts.
-
Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend the pellet in a fresh buffer. Repeat this wash step 2-3 times.
-
Size Exclusion Chromatography (SEC): For smaller nanoparticles, use an appropriate SEC column to separate the functionalized nanoparticles from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against the desired buffer to remove small molecule impurities.
-
-
Characterization: Characterize the purified azide-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic size and Polydispersity Index (PDI), and zeta potential measurements to assess the surface charge. The presence of the azide group can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (azide stretch typically appears around 2100 cm⁻¹).
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to Azide-Functionalized Nanoparticles
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For applications where copper cytotoxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-bearing molecule can be used, which does not require a copper catalyst.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest (e.g., targeting peptide, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Reaction buffer: PBS or other biocompatible buffer (pH 7.0-8.0)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the alkyne-modified molecule to the nanoparticle suspension. A 2- to 10-fold molar excess relative to the estimated number of surface azide groups is a good starting point.
-
-
Catalyst Addition:
-
If using TBTA, add it to the reaction mixture to a final concentration of 100-500 µM.
-
Add copper(II) sulfate to a final concentration of 50-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Purification: Purify the conjugated nanoparticles from excess reagents and byproducts using an appropriate method as described in Protocol 1 (centrifugation, SEC, or dialysis).
-
Characterization: Characterize the final conjugated nanoparticles to confirm the successful attachment of the molecule of interest. This can be done using techniques such as UV-Vis spectroscopy (if the attached molecule has a chromophore), fluorescence spectroscopy (if the molecule is fluorescent), or gel electrophoresis.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step functionalization of nanoparticles.
General Signaling Pathway for Nanoparticle Uptake and Action
The following diagram illustrates a generalized signaling pathway that can be activated upon the cellular uptake of functionalized nanoparticles, particularly in the context of cancer therapy. The specific pathways activated will depend on the nanoparticle composition, the conjugated ligand, and the target cell type.
Caption: Generalized signaling pathway of targeted nanoparticles.
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including reagent concentrations, reaction times, and purification methods, may be necessary for specific nanoparticle systems and applications. It is recommended to consult the relevant scientific literature for more detailed information.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This copper-free cycloaddition reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. The primary driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently under mild, physiological conditions (pH and temperature) without the need for a cytotoxic copper catalyst.
The biocompatibility and high specificity of SPAAC make it ideal for a wide range of applications, including:
-
Bioconjugation: Labeling of proteins, nucleic acids, lipids, and other biomolecules.
-
Live Cell Imaging: Tracking molecules in real-time within living cells and organisms.
-
Drug Delivery and Development: Synthesis of targeted therapies, antibody-drug conjugates (ADCs), and PROTACs.
-
Materials Science: Formation of polymers and functionalization of nanoparticles.
These application notes provide an overview of the SPAAC reaction, quantitative data for common reagents, detailed experimental protocols, and visual workflows to guide researchers in successfully implementing this versatile chemistry.
Reaction Mechanism and Workflow
The SPAAC reaction is a [3+2] cycloaddition between a cyclooctyne and an azide. The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily without a catalyst.
Caption: Diagram 1: SPAAC Reaction Mechanism.
A typical experimental workflow for a SPAAC bioconjugation is outlined below. This involves the preparation of reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.
Caption: Diagram 2: General Experimental Workflow for SPAAC.
Quantitative Data: Reaction Kinetics
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes generally exhibit faster reaction kinetics. The choice of cyclooctyne is a critical consideration and should be tailored to the specific application.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | 10⁻¹ - 1 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | 10⁻² - 10⁻¹ | Fast kinetics, good balance of stability and reactivity. |
| Difluorinated Cyclooctyne | DIFO | ~10⁻² | Biocompatible, developed for live cell imaging. |
| Biarylazacyclooctynone | BARAC | ~1 | Extremely reactive, suitable for sensitive in vivo applications. |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | Tunable reactivity based on structure. |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ | Lower reactivity compared to the smaller [9+1]CPP. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature. The data presented is for reaction with a simple azide like benzyl (B1604629) azide at or near room temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein-Small Molecule Conjugation via SPAAC
This protocol describes a general method for conjugating an azide-modified small molecule to a protein functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
Azide-functionalized small molecule (e.g., drug, fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer.
-
Organic Solvent (if needed): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the small molecule.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the azide-functionalized small molecule in DMSO or another suitable organic solvent. The concentration should be high enough to minimize the volume of organic solvent added to the reaction (ideally <5% of the total reaction volume).
-
-
SPAAC Reaction:
-
Add the azide-functionalized small molecule stock solution to the protein solution. A molar excess of the azide (typically 5-20 fold) is recommended to drive the reaction to completion.
-
Gently mix the reaction solution by inversion or slow rotation. Avoid vigorous vortexing which can denature the protein.
-
Incubate the reaction at a desired temperature. For many SPAAC reactions, incubation at 4°C overnight or at room temperature for 1-4 hours is sufficient. Reaction times can be extended for less reactive cyclooctynes or lower concentrations.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted small molecule by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method will depend on the size of the protein and the properties of the small molecule.
-
-
Analysis and Characterization:
-
Confirm the conjugation and assess the purity of the product using techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To determine the degree of labeling if the small molecule has a distinct absorbance.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the conjugate.
-
-
Protocol 2: Monitoring SPAAC Reactions using HPLC and NMR
For optimizing reaction conditions or for kinetic studies, it is essential to monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.
-
Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the starting materials (azide and alkyne) from the triazole product.
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench and Analyze: Quench the reaction if necessary (e.g., by flash freezing) and inject the aliquot onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak areas of the reactants and the increase in the peak area of the product over time to determine the reaction progress and calculate kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals.
-
Sample Preparation: Set up the SPAAC reaction directly in a deuterated solvent (e.g., DMSO-d₆) within an NMR tube. Include an internal standard of known concentration for quantitative measurements.
-
Acquisition of Spectra: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the characteristic peaks of the reactants and the product. The change in the integrals over time can be used to determine the reaction kinetics. This method is particularly useful for determining second-order rate constants.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Insufficient molar excess of one reactant. | Increase the molar excess of the less expensive or more soluble reactant. |
| Steric hindrance around the azide or alkyne. | Use reagents with longer linkers to reduce steric hindrance. | |
| Short reaction time or low temperature. | Increase incubation time or temperature (if the biomolecule is stable). | |
| Inactive reagents. | Check the quality and storage conditions of the azide and alkyne reagents. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of organic solvent below 5-10%. |
| Protein instability under reaction conditions. | Screen different buffers and pH values. | |
| Non-specific Binding | Hydrophobic interactions of reagents. | Consider using cyclooctynes or azides with PEG linkers to increase hydrophilicity. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile bioorthogonal reaction with broad applicability in research and drug development. Its copper-free nature and ability to proceed under physiological conditions make it an exceptional tool for working with sensitive biological systems. By carefully selecting the appropriate strained alkyne and optimizing reaction conditions, researchers can achieve highly efficient and specific conjugations for a multitude of applications.
Application Notes and Protocols for Cell Labeling with Azide-PEG3-Tos Derivatives
Topic: Labeling Cells with Azide-PEG3-Tos Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted labeling of specific cell populations is a cornerstone of modern biological research and therapeutic development. This technique allows for the visualization, tracking, and quantification of cells of interest within a heterogeneous population. A highly specific and versatile method for cell labeling involves the use of monoclonal antibodies conjugated with bioorthogonal chemical reporters. This application note describes a robust two-step method for labeling cell surface proteins using an antibody functionalized with an this compound derivative, followed by detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
This compound is a heterobifunctional linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for covalent attachment to amine residues (e.g., lysine) on an antibody. The azide (B81097) group is a bioorthogonal handle, meaning it is chemically inert within biological systems but reacts selectively with an alkyne partner. The PEG3 (triethylene glycol) spacer enhances the solubility of the conjugate and provides spatial separation between the antibody and the azide, minimizing potential steric hindrance.
This protocol will use the well-established model of labeling HER2-positive breast cancer cells (SK-BR-3) with the therapeutic antibody Trastuzumab (Herceptin®). Trastuzumab will be functionalized with this compound, and the resulting azide-bearing antibody will be used to label the cells, followed by fluorescent detection using a terminal alkyne-fluorophore conjugate.
Principle of the Method
The cell labeling strategy is a two-stage process:
-
Antibody Functionalization: The primary amine groups on lysine (B10760008) residues of the antibody (Trastuzumab) react with the tosyl group of this compound via nucleophilic substitution. This reaction covalently attaches the azide-PEG3 moiety to the antibody, creating a stable Azide-PEG3-Antibody conjugate.
-
Cell Labeling and Bioorthogonal Detection: The Azide-PEG3-Antibody conjugate is incubated with cells expressing the target antigen (HER2). The antibody specifically binds to the HER2 receptors on the cell surface. Following this targeted binding, a detection reagent, consisting of a fluorescent dye attached to a terminal alkyne, is added. In the presence of a copper(I) catalyst, the azide on the antibody and the alkyne on the fluorophore undergo a rapid and specific cycloaddition reaction, forming a stable triazole linkage. This "click" reaction results in the covalent attachment of the fluorescent dye to the antibody, thereby labeling the target cells. The intensity of the fluorescence is proportional to the number of binding sites and can be quantified using standard analytical methods.
Data Presentation
The following tables summarize the expected quantitative data from the successful application of these protocols.
Table 1: Characterization of Azide-PEG3-Trastuzumab Conjugate
| Parameter | Result | Method |
| Antibody Concentration | 1.0 mg/mL | UV-Vis (A280) |
| Degree of Labeling (DOL) | 3.5 azides/antibody | HABA/Azide Quantification Assay |
| Purity | >95% | SDS-PAGE |
| Antigen Binding Affinity (K D ) | ~1.5 nM | ELISA / SPR |
Table 2: Cell Viability Assessment Post-Labeling
| Cell Line | Condition | Viability (%) | Method |
| SK-BR-3 (HER2+) | Unlabeled Control | 98% ± 1.5% | Trypan Blue Exclusion |
| SK-BR-3 (HER2+) | Labeled | 96% ± 2.0% | Trypan Blue Exclusion |
| MDA-MB-231 (HER2-) | Unlabeled Control | 99% ± 1.0% | Trypan Blue Exclusion |
| MDA-MB-231 (HER2-) | Labeled | 97% ± 1.8% | Trypan Blue Exclusion |
Table 3: Flow Cytometry Analysis of Labeling Specificity and Efficiency
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| SK-BR-3 (HER2+) | Azide-PEG3-Trastuzumab + Alkyne-Fluor 488 | 85,000 ± 4,500 |
| SK-BR-3 (HER2+) | Unconjugated Trastuzumab + Alkyne-Fluor 488 | 1,200 ± 250 |
| SK-BR-3 (HER2+) | No Antibody + Alkyne-Fluor 488 | 800 ± 150 |
| MDA-MB-231 (HER2-) | Azide-PEG3-Trastuzumab + Alkyne-Fluor 488 | 2,500 ± 400 |
Mandatory Visualizations
Caption: Chemical and biological workflow for cell labeling.
Caption: Step-by-step experimental workflow diagram.
Caption: Simplified Trastuzumab-HER2 interaction pathway.
Experimental Protocols
Materials and Reagents
-
Antibody & Linker:
-
Trastuzumab (Herceptin®)
-
This compound (e.g., BroadPharm BP-22769)
-
Dimethylformamide (DMF), anhydrous
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
-
Cell Culture:
-
SK-BR-3 (HER2-positive) and MDA-MB-231 (HER2-negative control) cell lines
-
McCoy's 5A Medium (for SK-BR-3), DMEM (for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Click Chemistry Reagents:
-
Alkyne-Fluor 488 (or other desired fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
-
Analysis:
-
Flow Cytometer
-
Fluorescence Microscope
-
FACS tubes, microscope slides, coverslips
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA)
-
DAPI (for nuclear counterstain)
-
Protocol 1: Functionalization of Trastuzumab with this compound
This protocol describes the covalent attachment of the azide linker to the antibody.
-
Reagent Preparation:
-
Prepare Trastuzumab solution at 2-5 mg/mL in 50 mM Borate Buffer, pH 8.5.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF immediately before use.
-
-
Conjugation Reaction:
-
To the Trastuzumab solution, add the this compound stock solution to achieve a 20-fold molar excess of the linker over the antibody.
-
Calculation Example: For 1 mg of Trastuzumab (~6.8 nmol), add 13.6 µL of 10 mM this compound.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of Azide-Functionalized Antibody:
-
Remove the excess, unreacted this compound by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Follow the manufacturer's instructions for the desalting column. Collect the purified Azide-PEG3-Trastuzumab conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Degree of Labeling (DOL) using a commercially available azide quantification kit or by reacting with a known concentration of an alkyne-biotin probe followed by a HABA assay. A typical DOL is 2-5 azides per antibody.
-
Protocol 2: Labeling of HER2-Positive Cells
This protocol details the specific binding of the azide-functionalized antibody to the cell surface.
-
Cell Preparation:
-
Culture SK-BR-3 (HER2+) and MDA-MB-231 (HER2-) cells to ~80% confluency.
-
Harvest cells using a gentle cell dissociation reagent or trypsin.
-
Wash cells once with cold PBS containing 1% BSA (Staining Buffer).
-
Resuspend cells in Staining Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
-
Antibody Incubation:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into microcentrifuge tubes or a 96-well plate.
-
Add the Azide-PEG3-Trastuzumab conjugate to a final concentration of 10 µg/mL.
-
Include negative controls:
-
HER2- cells (MDA-MB-231) with Azide-PEG3-Trastuzumab.
-
HER2+ cells (SK-BR-3) with no antibody.
-
-
Incubate for 30-60 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of cold Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.
-
After the final wash, resuspend the cell pellet in 100 µL of PBS.
-
Protocol 3: Click Chemistry Detection
This protocol describes the fluorescent tagging of the antibody-bound cells.
-
Click Reagent Preparation (Prepare fresh):
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water.
-
THPTA Ligand: 100 mM stock in water.
-
Sodium Ascorbate: 300 mM stock in water.
-
Alkyne-Fluor 488: 2.5 mM stock in DMSO or water.
-
-
Click Reaction Cocktail (for one 100 µL sample):
-
In a microcentrifuge tube, prepare the cocktail in the following order, vortexing briefly after each addition:[2]
-
90 µL PBS
-
2 µL of 2.5 mM Alkyne-Fluor 488 (Final: 5 µM)
-
1 µL of 100 mM THPTA (Final: 1 mM)
-
1 µL of 20 mM CuSO₄ (Final: 200 µM)
-
1 µL of 300 mM Sodium Ascorbate (Final: 3 mM) - Add this last to initiate the reaction.
-
-
-
Cell Labeling:
-
Add 95 µL of the freshly prepared Click Reaction Cocktail to the 100 µL cell suspension from Protocol 2.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with 1 mL of Staining Buffer.
-
The cells are now ready for analysis.
-
Protocol 4: Analysis of Labeled Cells
A. Flow Cytometry
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
If desired, add a viability dye according to the manufacturer's protocol.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for the chosen fluorophore.[3][4]
-
Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) in the appropriate channel.
B. Fluorescence Microscopy
-
Resuspend the final cell pellet in 100 µL of PBS.
-
Add 10 µL of the cell suspension to a microscope slide and allow cells to adhere for 10 minutes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and the reporter fluorophore (e.g., green for Fluor 488).[5][6]
References
- 1. The Importance Of Accurate Cell Counting In Flow Cytometry And Cell Sorting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 4. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Azide-PEG3-Tos Click Chemistry
Welcome to the technical support center for the Azide-PEG3-Tos click chemistry reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound, helping to overcome common challenges and optimize reaction yields.
Troubleshooting Guide: Low Reaction Yield
Low or no yield in your this compound click chemistry reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these potential issues.
Problem: Very low or no formation of the desired triazole product.
This is a common issue that can stem from several factors related to the reagents, catalyst, or reaction environment.
Frequently Asked Questions (FAQs)
Reagent and Catalyst Issues
Q1: My copper catalyst appears to be inactive. What could be the cause?
The active catalyst in the CuAAC reaction is Copper(I).[1] The more stable and commonly used Copper(II) salts (e.g., CuSO₄·5H₂O) must be reduced in situ, typically with sodium ascorbate (B8700270).[2] Catalyst inactivity is a frequent cause of low yield and can be due to:
-
Oxidation: The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[3]
-
Improper Storage: The copper source or the reducing agent (sodium ascorbate) may have degraded over time. Sodium ascorbate solutions are particularly prone to oxidation and should be prepared fresh.[3]
-
Chelation: Components in the reaction buffer, such as Tris, can chelate the copper catalyst, rendering it inactive.[4]
Solutions:
-
Ensure your copper(II) salt is of high quality and the sodium ascorbate solution is freshly prepared.[3]
-
Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[5]
-
Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation.[6]
-
Avoid buffers that can interfere with the catalyst; PBS and HEPES are generally safe choices.[4]
Q2: Could my this compound or alkyne starting material be the problem?
Yes, the purity and stability of your starting materials are critical for a successful reaction.
-
Purity: Impurities in either the this compound or the alkyne can interfere with the reaction.
-
Stability: While the azide (B81097) group is generally stable, the tosyl group in this compound is a good leaving group, and the overall stability of the molecule should be considered, especially under harsh conditions.[7] The stability of the alkyne-containing molecule should also be verified.
Solutions:
-
Verify the purity of your this compound and alkyne using methods like NMR or mass spectrometry.
-
Store this compound under the recommended conditions, which are typically dry, dark, and at low temperatures (0 - 4°C for short term, -20°C for long term).[7]
Reaction Condition Optimization
Q3: How do reaction conditions such as solvent, temperature, and concentration affect the yield?
These parameters have a significant impact on the reaction's success.
-
Solvent: The solvent system must be able to dissolve all reaction components. Common solvents for CuAAC reactions include DMF, DMSO, acetonitrile, and mixtures of water with t-BuOH.[8]
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 35-60°C) can sometimes improve yields, especially with sterically hindered substrates.[9][10] However, high temperatures can lead to side reactions.
-
Concentration: The CuAAC reaction rate is dependent on the concentration of the reactants. Low concentrations can lead to poor yields.[4]
Solutions:
-
Choose a solvent or solvent mixture in which all your reactants are soluble.
-
If room temperature reactions are slow, try gentle heating. Optimization may be required to find the ideal temperature for your specific substrates.
-
If possible, increase the concentration of your reactants.
Q4: What is the optimal order of adding reagents?
The order of addition can be crucial to prevent catalyst precipitation and ensure the formation of the active catalytic complex. A generally recommended order is:
-
Dissolve the this compound and the alkyne in the chosen solvent.
-
Add the copper-stabilizing ligand solution (e.g., THPTA).
-
Add the copper(II) sulfate (B86663) solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
Premixing the copper and the ligand before adding them to the azide/alkyne solution is also a common and effective practice.[11][12]
Quantitative Data on Reaction Optimization
The following table summarizes the effect of different reaction parameters on the yield of a CuAAC reaction for the synthesis of a PEG conjugate. This data can serve as a starting point for optimizing your own this compound reaction.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Pressure (bar) | 80 | 14.30 | 130 | 82.32 | [9] |
| Catalyst/Alkyne Molar Ratio | 0.1 | Lower Yield | 0.5 | 82.32 | [9] |
| Reaction Time (h) | 24 | 82.32 | 48 | 87.14 | [9] |
| Temperature (°C) | 35 | 82.32 | Higher Temp | Negative Effect | [9] |
Table based on the synthesis of a PEG-coumarin conjugate in supercritical CO₂.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Experimental Protocol
This protocol provides a general guideline for the CuAAC reaction between this compound and an alkyne-functionalized molecule. The concentrations and volumes may need to be optimized for your specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent (e.g., degassed deionized water, DMSO, or a mixture)
-
Inert gas (Argon or Nitrogen)
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in your chosen solvent.
-
Alkyne (10 mM): Dissolve your alkyne-containing molecule in a compatible solvent.
-
CuSO₄ (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. This solution can be stored frozen.[3]
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh before each reaction. [3]
Reaction Procedure:
-
In a microcentrifuge tube, add your alkyne-containing molecule.
-
Add the this compound solution. A slight excess (1.2-2 equivalents) of the azide or alkyne (whichever is more readily available or intended to be in excess) is often used.
-
Add the THPTA stock solution (to a final concentration of 1 mM, providing a 5:1 ligand to copper ratio).
-
Add the CuSO₄ stock solution (to a final concentration of 0.2 mM).
-
Vortex the mixture gently.
-
Degas the solution by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).
-
Seal the tube and allow the reaction to proceed at room temperature or with gentle heating (e.g., 35-40°C) for 1-4 hours. The reaction can also be left overnight at room temperature.[5]
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography, dialysis (for macromolecules), or standard chromatographic techniques to remove the copper catalyst and excess reagents.[13]
Caption: Step-by-step workflow for the CuAAC experiment.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabion.com [metabion.com]
- 6. labinsights.nl [labinsights.nl]
- 7. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. axispharm.com [axispharm.com]
Navigating the Nuances of Azide-PEG3-Tos: A Technical Guide to Mitigating Side Reactions in Aqueous Buffers
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The use of heterobifunctional linkers is a cornerstone of modern bioconjugation, enabling the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Among these, Azide-PEG3-Tos has emerged as a valuable tool, offering a reactive tosyl group for nucleophilic substitution and an azide (B81097) handle for click chemistry applications. However, successful implementation requires a thorough understanding of its reactivity and potential side reactions in aqueous environments. This technical support guide provides a comprehensive overview of potential issues, troubleshooting strategies, and frequently asked questions to ensure the robust and efficient use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and their intended functions?
A1: this compound is a heterobifunctional linker featuring two key functional groups:
-
Tosyl (Tos) Group: This is an excellent leaving group, designed for nucleophilic substitution reactions. It is particularly reactive towards primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) and thiols (e.g., from cysteine residues).[1][2][3] This reaction is typically performed in buffers with a pH range of 8.0-9.5 to facilitate the deprotonation of the nucleophile.
-
Azide (N₃) Group: This group is intended for bioorthogonal "click chemistry" reactions, most commonly with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC).[4] The azide group is known for its high stability under a wide range of aqueous conditions.[4]
Q2: What are the most common side reactions to be aware of when using this compound in an aqueous buffer?
A2: The primary side reaction of concern is the hydrolysis of the tosyl group . In the presence of water, the tosyl group can be displaced by a hydroxide (B78521) ion, rendering the linker incapable of reacting with the intended nucleophile on your biomolecule. This hydrolysis is accelerated at higher pH and temperatures. Another potential side reaction is the reduction of the azide group to an amine, particularly in the presence of reducing agents like dithiothreitol (B142953) (DTT).
Q3: How stable is the tosyl group in common aqueous buffers?
Q4: Can components of my buffer react with this compound?
A4: Yes. Buffers containing primary amines, such as Tris, can act as competing nucleophiles and react with the tosyl group, reducing the yield of the desired conjugate.[5] It is highly recommended to use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES for the conjugation step.
Q5: Is the PEG linker itself susceptible to degradation?
A5: The polyethylene (B3416737) glycol (PEG) spacer is generally stable under typical bioconjugation conditions. However, prolonged exposure to high temperatures, UV light, and oxygen can lead to oxidative degradation.[6] For standard, controlled laboratory procedures, significant PEG degradation is not a primary concern.
Troubleshooting Guide
Low conjugation efficiency is a common issue when working with tosyl-activated reagents. This guide provides a systematic approach to identifying and resolving potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of the Tosyl Group: The reagent was stored improperly or the reaction was performed at too high a pH or for an extended period. | Prepare a fresh stock solution of this compound immediately before use. Perform the reaction within the recommended pH range (typically 8.0-9.0) and for the suggested duration. Consider lowering the temperature to 4°C to slow down hydrolysis, though this will also slow the desired reaction. |
| Inactive Biomolecule: The target nucleophiles (amines or thiols) on the biomolecule are not accessible or have been modified. | Ensure the biomolecule is correctly folded and that the target residues are solvent-exposed. Verify the purity and integrity of your biomolecule using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). | |
| Suboptimal Buffer Conditions: The buffer contains competing nucleophiles (e.g., Tris) or the pH is not optimal for the reaction. | Exchange the biomolecule into a non-nucleophilic buffer such as PBS or HEPES at the desired pH before adding the this compound reagent. | |
| Inconsistent Results | Batch-to-Batch Variability of Reagent: The purity or reactivity of the this compound may vary between batches. | Qualify each new lot of the reagent with a small-scale test reaction before proceeding with large-scale experiments. |
| Presence of Reducing Agents: If working with a protein that requires a reducing agent to maintain cysteine residues in a reduced state, the azide group may be compromised. | Avoid using reducing agents like DTT during the conjugation step. If a reducing agent is necessary for protein stability, consider alternative conjugation strategies or a purification step to remove the reducing agent immediately before adding the this compound. | |
| Formation of Unexpected Byproducts | Reaction with Buffer Components: As mentioned, nucleophilic buffers can react with the tosyl group. | Use non-nucleophilic buffers. Analyze your reaction mixture by mass spectrometry to identify potential adducts with buffer molecules. |
| Inter- or Intramolecular Crosslinking: If the biomolecule has multiple reactive nucleophiles, the tosyl group could potentially react with more than one site, leading to aggregation or undesired modifications. | Optimize the molar ratio of this compound to the biomolecule to favor single conjugation events. A lower molar excess of the linker can help minimize crosslinking. |
Experimental Protocols
While a specific protocol for every biomolecule is not feasible, the following provides a general workflow for the conjugation of a protein with this compound, targeting primary amines.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or HEPES, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Protocol: Protein Conjugation with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for your specific protein.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or by performing a subsequent click reaction with a fluorescently labeled alkyne.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations involved, the following diagrams illustrate the intended reaction and key side reactions.
Figure 1. Reaction pathways for this compound.
This diagram illustrates the desired conjugation reaction alongside potential side reactions, providing a clear visual guide to the chemical processes that may occur during your experiment.
By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can minimize side reactions and achieve efficient and reproducible bioconjugation results.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the degradation pathway of a poorly water-soluble drug formulated in PEG-400 - PubMed [pubmed.ncbi.nlm.nih.gov]
Azide-PEG3-Tos stability issues during long-term storage
Welcome to the technical support center for Azide-PEG3-Tos. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] When stored properly, the product is expected to be stable for over three years.[1] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C.[1]
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at ambient temperature as it is stable for a few weeks under these conditions.[1] Upon receipt, it is recommended to store it at -20°C for long-term use.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2][3]
Q4: What are the main reactive groups of this compound and their functions?
A4: this compound is a heterobifunctional linker with two primary reactive groups:
-
Azide (B81097) group (-N3): This group is used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkyne-containing molecules, forming a stable triazole linkage.[1][2][4]
-
Tosyl group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of nucleophiles such as amines or thiols.[1][2][4]
Q5: What are the potential stability issues with this compound during long-term storage?
A5: While generally stable under recommended conditions, long-term storage can potentially lead to degradation. The two primary points of instability are the azide and tosyl groups. The azide group is generally stable under most conditions, which is one of its key advantages in bioconjugation.[5] The tosyl group, being a good leaving group, can be susceptible to hydrolysis, especially in the presence of moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Reactivity in Click Chemistry Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of the azide group. | 1. Verify Storage: Ensure the reagent has been stored at -20°C in a dry, dark environment. 2. Purity Check: Assess the purity of the this compound using HPLC or ¹H NMR (see Experimental Protocols section). Look for the appearance of new peaks or changes in the expected peak integrations. 3. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent. |
| Issues with reaction conditions. | 1. Catalyst Activity (for CuAAC): Ensure the copper(I) catalyst is active. Use freshly prepared catalyst solutions. 2. Ligand Choice: The choice of ligand can significantly impact the reaction. Ensure the ligand is appropriate for your specific reaction conditions. 3. Solvent Purity: Use anhydrous and high-purity solvents, as impurities can interfere with the reaction. |
Issue 2: Low Yield in Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the tosyl group. | 1. Moisture Control: The tosyl group is sensitive to moisture. Handle the reagent in a dry environment (e.g., under an inert atmosphere) and use anhydrous solvents. 2. Purity Assessment: Analyze the reagent by HPLC or ¹H NMR to check for the presence of the corresponding alcohol (Azide-PEG3-OH) as a hydrolysis byproduct. 3. pH of the Reaction: The stability of the tosyl group can be pH-dependent. Ensure the pH of your reaction medium is suitable. |
| Sub-optimal reaction conditions. | 1. Nucleophile Strength: Ensure your nucleophile is sufficiently reactive. 2. Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO are generally suitable.[2][3] |
Issue 3: Appearance of Unexpected Byproducts in the Final Conjugate
| Possible Cause | Troubleshooting Steps |
| Presence of impurities in the starting this compound. | 1. Purity Verification: Before use, verify the purity of the this compound using the analytical methods described below. 2. Purification of the Linker: If significant impurities are detected, consider purifying the linker by flash chromatography if possible. |
| Side reactions during conjugation. | 1. Reaction Specificity: Review the reaction conditions to minimize side reactions. For example, in click chemistry, ensure the catalyst is specific and does not react with other functional groups in your molecules. 2. Protecting Groups: If your molecules contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the tosyl group)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis:
-
A pure sample of this compound should show a single major peak.
-
The appearance of additional peaks may indicate the presence of impurities or degradation products. Hydrolysis of the tosyl group would result in a more polar compound (Azide-PEG3-OH) that would elute earlier.
-
Protocol 2: Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol can be used to confirm the structure of this compound and identify potential degradation products.
Instrumentation and Reagents:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~7.8 ppm (d, 2H, aromatic protons of tosyl group)
-
~7.3 ppm (d, 2H, aromatic protons of tosyl group)
-
~4.1 ppm (t, 2H, -CH₂-OTs)
-
~3.6 ppm (m, 8H, PEG chain protons)
-
~3.3 ppm (t, 2H, -CH₂-N₃)
-
~2.4 ppm (s, 3H, methyl group of tosyl)
-
-
Signs of Degradation:
-
Hydrolysis of Tosyl Group: Disappearance or reduction of the signals corresponding to the tosyl group and the appearance of a new signal for the hydroxyl proton (-OH). The methylene (B1212753) protons adjacent to the former tosyl group will also shift.
-
Degradation of Azide Group: Changes in the signal for the methylene protons adjacent to the azide group.
-
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Duration | Expected Stability |
| Long-term | -20°C | Months to years | >3 years[1] |
| Short-term | 0 - 4°C | Days to weeks | Stable[1] |
| Shipping | Ambient | Up to a few weeks | Stable[1] |
Table 2: Potential Degradation Products and Their Characteristics
| Degradation Product | Chemical Structure | Likely Cause | Analytical Signature |
| Azide-PEG3-OH | N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH | Hydrolysis of the tosyl group | More polar than the parent compound (earlier elution in RP-HPLC). Absence of tosyl group signals in ¹H NMR. |
| Amine-PEG3-Tos | H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OTs | Reduction of the azide group | Different retention time in HPLC. Absence of azide signal in IR spectroscopy. Appearance of amine signals in ¹H NMR. |
Visualizations
Caption: Logical relationship between storage conditions and the stability of this compound.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Optimizing Catalyst Concentration for CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges related to catalyst concentration and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your CuAAC reactions, with a focus on problems related to catalyst concentration.
Issue 1: Low or No Product Yield
Low or no yield is one of the most common issues in CuAAC reactions and can often be traced back to the catalyst's activity or concentration.[1][2]
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (Oxidation of Cu(I) to Cu(II)) | The active catalyst is Cu(I), which can be easily oxidized by dissolved oxygen.[1] Ensure a sufficient excess of a reducing agent, like freshly prepared sodium ascorbate (B8700270), is present to maintain copper in its active Cu(I) state.[3][4] It is also good practice to cap reactions to minimize oxygen exposure.[5] |
| Insufficient Catalyst Loading | Increase the concentration of the copper catalyst and the corresponding ligand.[3] For bioconjugations, copper concentrations are typically between 50 and 100 µM.[4] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. For bioconjugations, at least five equivalents of a ligand like THPTA relative to copper should be used.[4] The optimal ligand-to-copper ratio is often between 1:1 and 5:1. |
| Substrate Chelating the Copper Catalyst | Some substrates, particularly proteins with histidine or cysteine residues, can sequester the copper catalyst, making it unavailable for the reaction.[1][5] In such cases, increasing the catalyst and ligand concentration can be beneficial.[3][5] Adding sacrificial metals like Zn(II) or Ni(II) can also help by occupying the chelating sites on the substrate.[5][6] |
| Poor Reagent Quality | Ensure the purity of your azide (B81097) and alkyne starting materials, as impurities can interfere with the reaction.[2] |
Issue 2: Presence of Side Products
The formation of side products can compete with the desired CuAAC reaction, leading to lower yields and purification challenges.
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkynes (Glaser Coupling) | This side reaction occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.[1] It can be minimized by maintaining anaerobic conditions, using an adequate amount of a reducing agent like sodium ascorbate, and minimizing oxygen exposure.[1][5] |
| Substrate Degradation by Reactive Oxygen Species (ROS) | The combination of a copper catalyst and a reducing agent can generate ROS, which may damage sensitive substrates like proteins.[7] The use of copper-stabilizing ligands can help mitigate this issue.[7][8] Adding a scavenger like aminoguanidine (B1677879) can also protect proteins from modification by ascorbate oxidation byproducts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the copper catalyst for a CuAAC reaction?
A1: The optimal copper concentration can vary depending on the specific substrates and reaction conditions. For bioconjugation reactions, a copper concentration in the range of 50 to 100 µM is generally recommended.[4][9] For small molecule synthesis, catalyst loading can range from 1-5 mol%.[1]
Q2: How does the ligand-to-copper ratio affect the reaction?
A2: The ligand plays a crucial role in stabilizing the active Cu(I) oxidation state, preventing catalyst deactivation, and accelerating the reaction rate.[10] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations to ensure the catalyst remains active and to protect sensitive biomolecules from oxidation.[3][4] However, the optimal ratio can vary depending on the ligand and solvent system, with ratios between 1:1 and 5:1 being common.
Q3: My reaction is not working even with the recommended catalyst concentration. What else could be wrong?
A3: If you are confident in your catalyst concentration, other factors could be at play:
-
Reagent Purity: Ensure your azide and alkyne are pure.
-
Solvent: The solvent should be appropriate for your substrates. Common solvents include DMF, DMSO, and mixtures of water with t-BuOH.[3][11]
-
pH: The optimal pH for CuAAC is generally between 4 and 12. For bioconjugations, a pH of 7-9 is common.[3] Be aware that Tris buffers can slow down the reaction due to chelation with copper.[5][6]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[3]
Q4: What is the correct order of adding reagents for a CuAAC reaction?
A4: To ensure optimal catalyst performance, it is recommended to first mix the CuSO₄ with the ligand. This premixed solution is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.[4][9]
Experimental Protocols
General Protocol for a CuAAC Reaction in Aqueous Buffer (Bioconjugation)
This protocol is a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule: Dissolve in DMSO or the reaction buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in water to prevent oxidative damage.[12]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
Add the alkyne-containing molecule. A slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[12]
-
If using, add aminoguanidine.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[12]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[12]
3. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.
Visualizations
Below are diagrams illustrating key workflows and relationships in optimizing CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor solubility of Azide-PEG3-Tos conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor solubility with Azide-PEG3-Tos conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][2] For preparing stock solutions for bioconjugation that may later be diluted in aqueous buffers, DMSO and DMF are preferred.[3]
Q2: My this compound appears as a liquid or a low-melting solid. Is this normal?
A2: Yes, this is normal. Low molecular weight PEG derivatives, such as this compound, can exist as liquids, waxy semi-solids, or low-melting solids at room temperature.[4][5] If the product is a liquid, it can be directly dissolved in the chosen solvent. If it is a waxy solid, it is recommended to bring the vial to room temperature before opening to prevent moisture condensation.[4][6]
Q3: I am observing precipitation when I dilute my DMSO stock solution in an aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into a poor solvent, in this case, an aqueous buffer. To prevent this, you can try the following:
-
Slower addition and mixing: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This helps to disperse the conjugate quickly and avoid localized high concentrations that lead to precipitation.
-
Use of co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent.
-
Lower the final concentration: If the experimental design allows, reducing the final concentration of the this compound conjugate in the aqueous medium can prevent it from exceeding its solubility limit.
Q4: Can I heat the mixture to dissolve my this compound?
A4: Gentle heating can be employed to aid in the dissolution of PEG derivatives.[3] However, caution is advised due to the presence of the azide (B81097) and tosyl functional groups. The azide group is thermally sensitive and can decompose at high temperatures. The tosyl group can be susceptible to hydrolysis, especially in the presence of water. If you choose to heat the sample, use a tightly controlled temperature, not exceeding 40-50°C, for a short period.[3]
Q5: Is it safe to use sonication to dissolve this compound?
A5: Sonication can be an effective method to break up solid particles and increase the surface area exposed to the solvent, thereby speeding up dissolution.[7] However, prolonged or high-power sonication can lead to the degradation of PEG chains.[8][9] If you use sonication, it is recommended to use a bath sonicator for short periods and to cool the sample to prevent excessive heating.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a step-by-step approach to address solubility issues with this compound.
Issue 1: The this compound conjugate does not dissolve in the recommended solvents (DMSO, DCM, DMF) at room temperature.
Possible Causes:
-
Insufficient solvent volume: The concentration of the conjugate may be too high for the volume of solvent used.
-
Slow dissolution kinetics: Some PEG derivatives, especially if they are in a solid or waxy form, can take time to dissolve.
-
Low-quality solvent: The presence of water or other impurities in the solvent can affect solubility.
Troubleshooting Workflow:
Troubleshooting workflow for poor solubility.
Issue 2: The conjugate dissolves initially but then precipitates out of the organic solvent.
Possible Causes:
-
Supersaturated solution: The initial concentration may be above the solubility limit, leading to precipitation over time.
-
Temperature fluctuations: A decrease in temperature can reduce the solubility of the conjugate.
-
Moisture absorption: DMSO and DMF are hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of the conjugate.
Preventative Measures and Solutions:
-
Prepare a slightly lower concentration stock solution.
-
Store stock solutions at a constant temperature as recommended on the product datasheet.
-
Use anhydrous solvents and handle them in a way that minimizes exposure to moisture. Aliquoting the stock solution into single-use vials is recommended to avoid repeated opening of the main vial.[10]
Experimental Protocols
Protocol for Dissolving this compound
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved material.
-
Further Steps (if needed):
-
Extended Mixing: Continue to stir or vortex the solution for up to 15 minutes.
-
Sonication (Optional): Place the vial in a bath sonicator for 5-minute intervals, allowing the solution to cool in between.
-
Gentle Heating (Optional): Warm the solution to 40-50°C in a controlled water bath for a short period, with intermittent mixing, until the conjugate is fully dissolved.
-
-
Storage: Once dissolved, store the stock solution in tightly sealed vials at -20°C or -80°C for long-term stability. For moisture-sensitive applications, consider storing under an inert gas like argon or nitrogen.[6]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general overview of the solubility of PEG derivatives in various solvents.
| Solvent | General Solubility of PEG Derivatives |
| Water | High, but can be affected by hydrophobic end groups. |
| DMSO | High |
| DMF | High |
| Dichloromethane (DCM) | High |
| Alcohols (Methanol, Ethanol) | Soluble |
| Toluene | Soluble, may require gentle heating.[3] |
| Tetrahydrofuran (THF) | Soluble, may require gentle heating.[3] |
| Diethyl Ether | Insoluble |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting solubility issues can be visualized as follows:
Decision tree for dissolving this compound.
References
- 1. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. youtube.com [youtube.com]
- 8. Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Sonolysis of Polyethylene Glycol Upon Functionalizing Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Azide-PEG3-Tos Synthesis
This technical support center provides troubleshooting guidance for the synthesis of Azide-PEG3-Tos, a heterobifunctional linker crucial for bioconjugation and drug development. The following FAQs and guides address common issues encountered during the synthesis, which typically proceeds via one of two primary routes:
-
Route A: Tosylation of Azide-PEG3-OH.
-
Route B: Nucleophilic azide (B81097) substitution on a di-tosylated PEG3 derivative.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound shows a low yield. What are the common causes?
A1: Low yields can stem from several factors depending on your synthetic route. For tosylation reactions (Route A), incomplete reaction, degradation of the starting material or product, and difficult purification are common culprits. For azide substitution reactions (Route B), incomplete substitution or the formation of side products can reduce your yield. Key areas to investigate include the purity of reagents, reaction temperature, and reaction time.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What could they be?
A2: In the synthesis of this compound, common impurities include unreacted starting materials (e.g., Azide-PEG3-OH or di-tosylated PEG), the di-substituted byproduct (e.g., di-tosylated PEG or di-azido PEG), and residual reagents like p-toluenesulfonyl chloride (TsCl) or its hydrolysis product, p-toluenesulfonic acid. Pyridine (B92270), if used as a base, can also be a persistent impurity that appears as a dragging spot on TLC.[1]
Q3: How can I effectively purify my this compound product?
A3: Purification of PEG derivatives can be challenging. Column chromatography is a common method, but the polarity of the desired product and byproducts can be very similar.[1] An alternative is liquid-liquid extraction to remove water-soluble impurities and unreacted reagents. For instance, washing the organic layer with dilute HCl can remove pyridine, while a sodium bicarbonate wash can remove p-toluenesulfonic acid.[1] In some cases, precipitation of the product from a solution by adding a non-solvent (e.g., diethyl ether) can be effective.[2]
Q4: Is it possible that the tosyl group is being displaced during the reaction?
A4: The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution.[3] If your reaction conditions are too harsh (e.g., high temperatures) or if nucleophiles are present, the tosyl group can be displaced. In the context of Route A, if excess azide is somehow present and high temperatures are used, you might inadvertently form the di-azido product.
Troubleshooting Guides
Guide 1: Issues with the Tosylation of Azide-PEG3-OH (Route A)
This guide addresses common problems when synthesizing this compound by tosylating Azide-PEG3-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) (NEt3).
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded TsCl | TsCl is sensitive to moisture. Use freshly opened or properly stored TsCl. Consider recrystallizing the TsCl before use.[1] |
| Inactive Base | Pyridine and other amine bases are hygroscopic. Use freshly distilled or anhydrous bases. |
| Insufficient Reaction Time or Temperature | While the reaction is often run at room temperature overnight, incomplete conversion can occur.[1] Monitor the reaction by TLC. If it stalls, consider increasing the reaction time or slightly raising the temperature. |
| Steric Hindrance | Although less common for PEG3, steric hindrance can slow down the reaction. Ensure adequate stirring and a sufficient excess of reagents. |
Problem 2: Formation of Di-tosylated Byproduct
This is less likely if your starting material is Azide-PEG3-OH, but could occur if you are attempting a mono-tosylation of a PEG3-diol.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Using a large excess of TsCl can lead to the tosylation of both ends if you are starting with a diol. Carefully control the stoichiometry. |
| Reaction Conditions Favoring Di-substitution | Longer reaction times and higher temperatures can increase the likelihood of di-substitution. |
Guide 2: Issues with Azide Substitution on a Di-tosylated PEG (Route B)
This guide focuses on troubleshooting the nucleophilic substitution of a tosyl group with sodium azide (NaN3) to yield this compound. This route is often used to create heterobifunctional PEGs.
Problem 1: Incomplete Azide Substitution
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | The substitution of a tosylate with azide is an SN2 reaction and may require elevated temperatures to proceed at a reasonable rate.[4] Reactions are often run at temperatures ranging from 60-90°C.[2] |
| Poor Solubility of Sodium Azide | Sodium azide has limited solubility in some organic solvents. The reaction is often performed in polar aprotic solvents like DMF or DMSO to ensure the azide is available for reaction.[2][5] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. These reactions can take several hours to overnight.[2] |
| Steric Hindrance | The bulky tosyl group can sterically hinder the approach of the azide nucleophile. Ensure adequate thermal energy and reaction time. |
Problem 2: Formation of Di-azido Byproduct
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | If you are starting with a di-tosylated PEG and aiming for mono-substitution, using a large excess of sodium azide will favor the formation of the di-azido product. |
| Prolonged Reaction Time/High Temperature | Even with controlled stoichiometry, forcing the reaction for too long or at excessively high temperatures can lead to the di-substituted product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Tosylation of Azide-PEG3-OH (Route A)
This protocol is adapted from procedures for tosylating PEG-alcohols.[2][6]
-
Preparation: Dissolve Azide-PEG3-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) or pyridine (3 equivalents) to the solution and stir for 10-15 minutes.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer sequentially with 1 M HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in DCM.
Protocol 2: Synthesis of Azide-PEG3-OH via Azide Substitution
This protocol is a preliminary step for Route A, starting from a PEG-diol. It is adapted from the synthesis of α-azide-ω-hydroxyl PEG.[2]
-
Mono-tosylation: Synthesize α-Tosyl-ω-hydroxyl PEG3 by reacting triethylene glycol with TsCl, often using a method that promotes mono-substitution, such as using silver oxide as a catalyst.[7]
-
Azide Substitution:
-
Dissolve the mono-tosylated PEG3 (1 equivalent) and sodium azide (5 equivalents) in dry DMF.
-
Stir the mixture overnight at 90°C under an argon atmosphere.[2]
-
After cooling, remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.
-
Dry the organic layer and concentrate to yield Azide-PEG3-OH.
-
Data Presentation
Table 1: Typical Reaction Conditions for PEG Tosylation and Azide Substitution
| Parameter | Tosylation of PEG-OH | Azide Substitution of PEG-Tos |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Base | Pyridine, Triethylamine (NEt3) | Not applicable |
| Reagents | p-Toluenesulfonyl chloride (TsCl) | Sodium Azide (NaN3) |
| Stoichiometry | TsCl (1.2-1.5 eq.), Base (1.5-3 eq.) | NaN3 (1.5-5 eq.) |
| Temperature | 0°C to Room Temperature | Room Temperature to 90°C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | >90% (may vary with purification) | >95% |
Visualizations
Experimental Workflow
Caption: Synthetic routes for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Characterizing and purifying Azide-PEG3-Tos products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azide-PEG3-Tos.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Synthesis Troubleshooting
Question: My tosylation reaction of tri(ethylene glycol) is incomplete or has a low yield. What are the possible causes and solutions?
Answer:
Incomplete tosylation reactions can be due to several factors. Here are some common causes and troubleshooting steps:
-
Moisture: Tosyl chloride is sensitive to moisture and can be hydrolyzed, reducing its reactivity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base: A base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the HCl generated during the reaction. Ensure you are using a sufficient molar excess of the base (typically 1.5-3 equivalents).
-
Reaction Time and Temperature: While many tosylation reactions proceed well at room temperature overnight, some may require gentle heating or extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: Ensure the tosyl chloride and the starting PEG-diol are of high purity. Impurities in the starting material can interfere with the reaction.
Question: I am observing the formation of a di-tosylated byproduct in my reaction. How can I favor the formation of the mono-tosylated product?
Answer:
Formation of the di-tosylated product is a common challenge when working with symmetrical diols. To favor mono-tosylation:
-
Stoichiometry: Use a molar excess of the tri(ethylene glycol) relative to tosyl chloride. This statistically favors the reaction of tosyl chloride with a fresh diol molecule rather than the already mono-tosylated product. However, this will require a subsequent purification step to remove the unreacted diol.
-
Controlled Addition: Add the tosyl chloride solution dropwise to the reaction mixture containing the diol and the base at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
Alternative Methods: For more controlled mono-functionalization, consider methods that utilize protecting groups for one of the hydroxyl groups, although this adds extra steps to the synthesis.
Question: After the azidation step, I still see the tosylated intermediate in my product mixture. How can I drive the reaction to completion?
Answer:
If the nucleophilic substitution of the tosyl group with azide (B81097) is incomplete, consider the following:
-
Reaction Conditions: Ensure you are using a sufficient excess of sodium azide (typically 1.5-3 equivalents). The reaction is often performed in a polar aprotic solvent like DMF or DMSO to ensure the solubility of the reactants. Heating the reaction mixture (e.g., to 60-80 °C) can help drive it to completion.
-
Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the progress by TLC until the starting tosylated material is no longer visible.
Purification Troubleshooting
Question: My this compound product is difficult to purify by column chromatography. It streaks on the TLC plate and elutes over many fractions. What can I do?
Answer:
The polar nature of PEG compounds can make them challenging to purify on silica (B1680970) gel. Here are some tips to improve your column chromatography:
-
Solvent System: Standard ethyl acetate/hexane solvent systems may not be ideal. Try more polar solvent systems such as:
-
Chloroform (B151607)/Methanol
-
A gradient of ethanol/isopropyl alcohol in chloroform has been reported to provide better separation for PEG-containing compounds.[1]
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[2]
-
Column Packing and Running: Ensure your column is packed well to avoid channeling. Running the column with a slight positive pressure (flash chromatography) can improve separation.
-
Alternative Chromatography: If silica gel chromatography is consistently problematic, consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile (B52724) or water/methanol gradient. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective purification method.[3]
Characterization Troubleshooting
Question: I am seeing a repeating series of peaks with a mass difference of 44 Da in my mass spectrometry analysis. Is this my product?
Answer:
While your product contains a PEG chain which has repeating ethylene (B1197577) glycol units (mass of 44 Da), a broad distribution of peaks with 44 Da differences is a classic sign of polyethylene (B3416737) glycol (PEG) contamination in the mass spectrometer.[4][5] This contamination can come from various sources, including detergents, plasticware, and solvents.[4][5]
To troubleshoot this:
-
Analyze a Blank: Run a blank injection (your solvent system without your sample) to see if the contamination is from the instrument or your sample preparation.
-
Clean the System: If the blank shows the contamination, the mass spectrometer's sample introduction pathway (injector, tubing, source) needs to be cleaned. A common cleaning procedure involves flushing the system with a mixture of water, isopropanol, methanol, and acetonitrile with a small amount of formic acid.[6]
-
Check Your Sample Preparation: If the blank is clean, the contamination is likely from your sample.
-
Avoid using plastic containers for storing solvents or samples for mass spectrometry analysis, as plasticizers can leach out.[4]
-
Ensure all glassware is thoroughly rinsed with high-purity water and organic solvent before use. Avoid washing with PEG-containing detergents.[4]
-
Use high-purity, LC-MS grade solvents.
-
Question: My NMR spectrum shows broad or unresolved peaks for the PEG region. What could be the cause?
Answer:
Broad peaks in the PEG region of an NMR spectrum can be due to several factors:
-
Polydispersity: If your starting tri(ethylene glycol) is not a discrete, monodisperse compound, the resulting product will be a mixture of molecules with slightly different PEG chain lengths, leading to overlapping signals and peak broadening.
-
Sample Viscosity: Concentrated samples of PEG compounds can be viscous, leading to broader lines in the NMR spectrum. Try diluting your sample.
-
Solvent Choice: The choice of NMR solvent can affect the resolution of the PEG signals. Deuterated chloroform (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or methanol (CD₃OD) are commonly used. Experiment with different solvents to see which provides the best resolution.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically offered at a purity of ≥95% or ≥98%.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 4°C is acceptable.[9]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including DMSO, DMF, and dichloromethane (DCM).[7]
Q4: What are the main applications of this compound?
A4: this compound is a heterobifunctional linker used in:
-
Bioconjugation: The azide group can react with alkynes via "click chemistry," while the tosyl group is a good leaving group for reactions with nucleophiles like amines and thiols.[10]
-
Drug Delivery: The PEG spacer can improve the solubility and pharmacokinetic properties of conjugated drugs.
-
PROTACs: It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₃O₅S | [9][10] |
| Molecular Weight | 329.37 g/mol | [9][10] |
| Appearance | Typically a colorless to pale yellow oil or solid | - |
| Purity | ≥95% - ≥98% | [7][8] |
Table 2: Expected ¹H-NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (tosyl) | 7.30-7.80 | m | 4H |
| -CH₂-OTs | ~4.15 | t | 2H |
| PEG backbone | 3.60-3.70 | m | 8H |
| -CH₂-N₃ | ~3.40 | t | 2H |
| Methyl (tosyl) | ~2.45 | s | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from tri(ethylene glycol).
Step 1: Mono-tosylation of Tri(ethylene glycol)
-
Dissolve tri(ethylene glycol) (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (0.9 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 10:1 DCM:Methanol solvent system).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated product.
Step 2: Azidation of the Tosylated Intermediate
-
Dissolve the crude mono-tosylated product (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (2 equivalents).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting with 100% DCM).
-
Dissolve the crude this compound in a minimal amount of the column solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Characterization by NMR Spectroscopy
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H-NMR spectrum.
-
Confirm the presence of the characteristic peaks for the tosyl group (aromatic and methyl protons) and the PEG backbone.
-
Verify the integration of the peaks to confirm the structure.
-
Acquire a ¹³C-NMR spectrum to further confirm the carbon skeleton.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. allumiqs.com [allumiqs.com]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Azide-PEG3-Tos and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules.[1][2] This guide provides an objective comparison of Azide-PEG3-Tos, a short-chain heterobifunctional PEG linker, with other commonly used PEG linkers in bioconjugation, supported by experimental data.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker, can significantly improve the biopharmaceutical properties of proteins, peptides, and small molecule drugs.[1][2] Key benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic payloads, which is particularly beneficial in the development of antibody-drug conjugates (ADCs).[3]
-
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life.[3]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, potentially reducing an immune response.[2]
The choice of PEG linker depends on several factors, including the desired length, the type of reactive functional groups, and the overall architecture (linear vs. branched).
Overview of this compound
This compound is a heterobifunctional linker that incorporates a short, three-unit polyethylene glycol spacer.[4][5] Its two reactive termini offer distinct conjugation chemistries:
-
Azide Group: This functional group is used in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6] These reactions are highly specific and efficient, allowing for the formation of a stable triazole linkage with an alkyne-modified molecule.[6]
-
Tosyl Group: The tosylate is an excellent leaving group in nucleophilic substitution reactions.[5][7] This allows for conjugation to nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues) on a biomolecule.
The short PEG3 spacer provides a balance of hydrophilicity and a defined, short distance between the conjugated molecules.[1]
Performance Comparison of PEG Linkers
The choice of linker chemistry and length can significantly impact the performance of a bioconjugate. The following tables summarize key performance parameters, with data compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Conjugation Chemistries
| Linker Type/Reaction | Stoichiometry Control | Reaction Products | Functional Binding | Key Advantages | Key Disadvantages |
| Azide-PEG (Click Chemistry) | Controllable, defined conjugates[8][9] | Homogeneous | Equal or better than maleimide-thiol[8][9] | High specificity and efficiency, bioorthogonal[10] | SPAAC reagents can be hydrophobic; CuAAC requires potentially cytotoxic copper catalyst[10] |
| Maleimide-PEG (Thiol Chemistry) | Diverse reaction products[8][9] | Heterogeneous | Preserved, but can be lower than click chemistry[8][9] | Well-established, widely used in approved ADCs[10] | Potential for maleimide (B117702) instability and heterogeneity in lysine conjugation[10] |
Table 2: Impact of PEG Linker Length on ADC Performance
| Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life | Reference |
| No PEG | 7.0 nM | Moderate | 19.6 min | [11] |
| Short PEG (e.g., PEG4, PEG8) | Lower IC50 (higher potency) | Variable | Shorter | [2][12] |
| Long PEG (e.g., PEG12, PEG24) | Higher IC50 (lower potency) | Often Improved | Longer | [2][3] |
| 4 kDa PEG | 31.9 nM (NCI-N87 cells) | Good | 49 min | [11] |
| 10 kDa PEG | 111.3 nM (NCI-N87 cells) | Best in model | 219.5 min | [11] |
Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental models, antibodies, and payloads.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for key reactions involving PEG linkers.
Protocol 1: Antibody Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized payload.
Materials:
-
Azide-functionalized antibody in PBS, pH 7.4
-
DBCO-containing payload, dissolved in DMSO
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Preparation: If the antibody is not already azide-functionalized, it can be modified by reacting with an Azide-PEG-NHS ester, targeting lysine residues. The excess linker is then removed by dialysis or using a desalting column.
-
Reaction Setup: To the azide-functionalized antibody, add a 3- to 5-fold molar excess of the DBCO-payload solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: The final antibody-drug conjugate is purified from unreacted payload and other reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Antibody Conjugation via Nucleophilic Substitution on a Tosylated PEG
This protocol outlines the reaction of a thiol-containing biomolecule with a PEG-Tos linker.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines) in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
This compound dissolved in an organic co-solvent like DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups. Remove the reducing agent using a desalting column.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound solution to the thiol-containing protein. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quenching: (Optional) Add a quenching solution to react with any excess PEG-Tos linker.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and other small molecules.
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Logical Relationship of Linker Properties and ADC Performance
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers the advantages of a short, hydrophilic spacer with the versatility of two distinct and highly efficient conjugation chemistries. While shorter PEG linkers are often associated with higher in vitro potency, longer PEG chains can significantly improve pharmacokinetic properties, which may lead to enhanced in vivo efficacy.[2][11] The choice between click chemistry and other methods like maleimide-thiol conjugation will depend on the specific requirements for stoichiometry control and the desired homogeneity of the final product.[8][9] Ultimately, the optimal linker is context-dependent and should be determined through systematic evaluation for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 8. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Azide-PEG3-Tos in Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of linker technology is paramount to the success of targeted drug delivery systems. Among the diverse array of available options, Azide-PEG3-Tos emerges as a superior choice for the precise and stable conjugation of therapeutic payloads. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, to elucidate its advantages in enhancing the performance of drug delivery platforms such as Antibody-Drug Conjugates (ADCs).
This compound is a heterobifunctional linker featuring an azide (B81097) group for bioorthogonal "click chemistry" and a tosyl group, a good leaving group for nucleophilic substitution reactions. The short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation. This unique combination of features offers significant benefits in terms of conjugation efficiency, stability, and the overall therapeutic index of the drug delivery system.
Comparative Analysis of Linker Performance
Key performance advantages of using an azide-based PEG linker like this compound include:
-
Enhanced Stability: The triazole linkage formed via azide-alkyne cycloaddition is significantly more stable in plasma compared to the thioether bond formed from maleimide-thiol conjugation. The latter is susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.[1][2][3]
-
Controlled Stoichiometry: Click chemistry allows for a more precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.[4] In contrast, traditional maleimide-based conjugation to native antibody cysteines often results in a heterogeneous mixture of species.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer, even a short one like PEG3, can improve the solubility of hydrophobic drug payloads and the overall pharmacokinetic profile of the conjugate. Longer PEG chains have been shown to increase plasma half-life and tumor accumulation.[5]
-
Bioorthogonality: The azide group is bioorthogonal, meaning it does not react with biological functional groups, ensuring that the conjugation is highly specific and occurs only with the intended alkyne-modified payload.
Quantitative Data Summary
The following tables summarize representative data from studies comparing different linker technologies and PEG chain lengths. This data illustrates the general performance trends that underscore the advantages of the features present in this compound.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type/Conjugation Chemistry | Payload | Target Cell Line | IC50 (nM) | Key Observation |
| Click Chemistry (Azide-Alkyne) | MMAE | HER2+ (e.g., BT-474) | 0.02 - 0.2 | High potency, comparable to or exceeding maleimide-based ADCs.[6] |
| Maleimide-Thiol | MMAE | HER2+ (e.g., BT-474) | 0.02 - 0.2 | Potent, but stability can be a concern.[6] |
| Non-Cleavable (Maleimide-based) | DM1 | HER2+ (e.g., SK-BR-3) | ~10-50 ng/mL | Generally less potent in vitro than cleavable linkers.[7] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Half-life | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | Shorter | Lower | [5] |
| Short PEG (e.g., PEG2-PEG4) | Moderate Increase | Improved | [5] |
| Long PEG (e.g., PEG8-PEG24) | Significant Increase | Significantly Improved | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon cited research. Below are representative protocols for the conjugation of a therapeutic payload to an antibody using click chemistry, the core advantage of this compound.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized antibody with a payload containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3)
-
DBCO-functionalized drug payload (e.g., DBCO-PEG-vc-PAB-MMAE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the azide-functionalized antibody in PBS at a concentration of 5-10 mg/mL.
-
Payload Preparation: Prepare a 10-20 mM stock solution of the DBCO-functionalized drug payload in anhydrous DMSO.
-
Conjugation Reaction:
-
To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-payload stock solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification: Remove the excess, unreacted payload by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay.
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified antibody with an azide-containing payload, such as one prepared using this compound.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-Alkyne)
-
Azide-functionalized drug payload (e.g., Drug-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Prepare a stock solution of the azide-payload in DMSO.
-
-
Antibody Preparation: Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the azide-payload (typically a 4- to 10-fold molar excess).
-
Prepare a premixed solution of CuSO4 and THPTA (1:5 molar ratio). Add this to the antibody-payload mixture to a final copper concentration of approximately 0.25 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification: Purify the ADC using a desalting column to remove excess reagents.
-
Characterization: Characterize the purified ADC for protein concentration and DAR as described in the SPAAC protocol.
Visualizing the Advantages and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key experimental workflow and a critical signaling pathway affected by the delivered payload.
Caption: Experimental workflow for the synthesis and evaluation of an ADC using this compound.
The ultimate goal of a drug delivery system is to transport a therapeutic agent to its site of action. For many ADCs, the payload is a potent cytotoxic agent like monomethyl auristatin E (MMAE), which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of an MMAE-containing ADC leading to apoptosis.
Conclusion
In the competitive landscape of drug delivery, the choice of linker is a critical determinant of therapeutic success. This compound, with its strategic design incorporating a bioorthogonal azide handle and a hydrophilic PEG spacer, offers a compelling solution for the development of robust and effective drug conjugates. The utilization of click chemistry enabled by this linker leads to more stable, homogeneous, and potent drug delivery systems compared to traditional alternatives. For researchers and drug developers aiming to optimize the performance of their targeted therapeutics, this compound represents a key enabling technology, paving the way for the next generation of precision medicines.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Azide-PEG3-Tos Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. The covalent attachment of a discrete PEG linker like Azide-PEG3-Tos can improve a peptide's solubility, stability, and pharmacokinetic profile. Accurate and robust analytical methods are crucial for the characterization of these conjugated peptides to ensure their quality and efficacy. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of this compound conjugated peptides, with supporting experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for an this compound conjugated peptide depends on the specific analytical requirements, such as the need for high resolution, sensitivity, or structural elucidation. The following tables summarize the quantitative and qualitative performance of key mass spectrometry and alternative methods.
| Parameter | LC-ESI-MS/MS | MALDI-TOF MS | Capillary Electrophoresis (CE) |
| Resolution | High for precursor ions, variable for fragment ions | Very high for intact mass, resolving individual PEG oligomers[1] | High, capable of separating species with small size differences[2] |
| Sensitivity | High (low fmol to amol) | Moderate (low fmol to high amol) | High (nmol to pmol) |
| Mass Accuracy | High (< 5 ppm with Orbitrap or FT-ICR) | High (< 10 ppm with reflectron) | Not applicable (separation by size/charge) |
| Quantitative Capability | Excellent with stable isotope standards[3] | Good, but can be affected by matrix effects | Good with appropriate standards[4] |
| Structural Information | Detailed fragmentation for sequence and modification site | Primarily intact mass; in-source decay can provide some fragmentation[1] | Indirect structural information based on mobility |
| Sample Throughput | High with autosampler | Moderate | High with autosampler |
| Tolerance to Buffers/Salts | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound conjugated peptides using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Capillary Electrophoresis (CE) are provided below.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is adapted from a method for analyzing peptides modified with homologous biotinyl azides with varying PEG linker lengths and is suitable for this compound conjugated peptides.
1. Sample Preparation:
-
Conjugation: React the azide-functionalized peptide with a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
-
Purification: Purify the conjugated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide, PEG linker, and catalyst.
-
Sample Resuspension: Resuspend the purified, lyophilized peptide in 0.1% formic acid in water for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes.
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS scans of the most intense precursor ions.
Protocol 2: MALDI-TOF MS Analysis
1. Sample Preparation:
-
Sample-Matrix Co-crystallization: Mix the purified this compound conjugated peptide solution (in a volatile solvent like acetonitrile/water with 0.1% TFA) with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
2. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Acquisition Mode: Reflector mode for high resolution of the intact peptide and linear mode for higher mass ranges if necessary. In-source decay (ISD) can be used to induce fragmentation and obtain sequence information[1].
Protocol 3: Capillary Electrophoresis (CE) Analysis
1. Sample Preparation:
-
Dissolve the purified this compound conjugated peptide in the running buffer to a concentration of 0.1-1 mg/mL.
2. CE Parameters:
-
Instrument: A capillary electrophoresis system with UV or diode array detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d. x 50 cm).
-
Running Buffer: 50 mM phosphate (B84403) buffer, pH 2.5. The addition of organic modifiers like acetonitrile may be necessary to improve resolution.
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Detection: UV detection at 200 or 214 nm.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analysis of this compound conjugated peptides and the logical relationship between different analytical outcomes.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound conjugated peptides.
Caption: Logical relationship between analytical goals and suitable techniques for PEGylated peptide characterization.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Analyzing Azide-PEG3-Tos Reaction Purity
For researchers, scientists, and drug development professionals engaged in bioconjugation, PROTAC development, or other applications utilizing PEG linkers, ensuring the purity of key reagents like Azide-PEG3-Tos is critical for reproducible results and the safety of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods suitable for assessing the purity of this compound and its related reaction mixtures. Alternative analytical techniques are also discussed to provide a comprehensive overview.
The Challenge of Analyzing PEGylated Molecules
Polyethylene glycol (PEG) and its derivatives, such as this compound, present a unique analytical challenge. The core issue is their lack of a strong chromophore, which makes detection by standard UV-Vis spectrophotometry, a common HPLC detector, problematic.[1][2][3][4] This necessitates the use of alternative detection methods.
Recommended HPLC Methods for this compound Purity Analysis
Given that this compound is a small, discrete PEG compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic technique for purity assessment. Size-Exclusion Chromatography (SEC) is generally more applicable to the analysis of large PEGylated biomolecules like proteins.[5][6]
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
Experimental Protocol:
-
Column: A C18 or a more retentive polymer-based column like PLRP-S (150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient, for example, 10-50% B over 15 minutes.[3]
-
Column Temperature: 30-40 °C
-
Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer and evaporator temperatures should be optimized for the mobile phase composition, for instance, 50 °C and 70 °C respectively.[3]
-
Injection Volume: 10-20 µL
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
Experimental Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the compound and any impurities, for example, 5-95% B over 20 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Method 3: Reversed-Phase HPLC with Mass Spectrometry (LC-MS)
Experimental Protocol:
-
Column: A C18 column suitable for mass spectrometry (e.g., 50-100 mm length, 2.1 mm ID, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A fast gradient, for instance, 10-95% B in 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Detector: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. This allows for the confirmation of the molecular weight of this compound (Exact Mass: 329.10) and its impurities.[8][9]
-
Injection Volume: 1-5 µL
Data Presentation: Comparison of HPLC Methods
| Feature | RP-HPLC with ELSD | RP-HPLC with CAD | RP-HPLC with MS |
| Principle | Measures light scattered by analyte particles after solvent evaporation. | Measures charge transferred to analyte particles after solvent evaporation. | Measures the mass-to-charge ratio of ionized analytes. |
| Sensitivity | Good, generally in the low nanogram range.[3] | High, often better than ELSD, with a wider dynamic range.[1][2] | Excellent, capable of detecting trace-level impurities.[8] |
| Quantitation | Non-linear response, requires calibration curve for each analyte. | More uniform response for non-volatile compounds, better for impurity profiling.[2] | Excellent for quantitation with appropriate internal standards. |
| Identification | Based on retention time only. | Based on retention time only. | Provides molecular weight information, enabling positive identification of impurities.[8] |
| Mobile Phase | Requires volatile buffers. | Requires volatile buffers. | Requires volatile buffers and is sensitive to ion suppression. |
| Cost & Complexity | Moderate | Moderate to High | High |
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool for purity determination, other techniques can provide valuable, often complementary, information.
| Method | Principle | Application for this compound | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation and identification of impurities with distinct proton or carbon signals. | Provides detailed structural information.[8] | Lower sensitivity compared to HPLC-MS; complex mixtures can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapid monitoring of reaction progress and qualitative assessment of purity. | Simple, fast, and inexpensive. | Not quantitative; lower resolution than HPLC. |
| Refractive Index (RI) Detection | Measures the difference in refractive index between the mobile phase and the analyte. | Can be used with HPLC for PEG analysis, but is not compatible with gradient elution. | Universal detector for any analyte. | Low sensitivity; not compatible with gradient HPLC. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for HPLC analysis and a comparison of the analytical techniques.
Caption: A typical experimental workflow for analyzing this compound purity using RP-HPLC.
Caption: Logical relationships between methods for purity analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. medkoo.com [medkoo.com]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that connects the monoclonal antibody to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of these two linker types, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and evaluation workflows.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable and non-cleavable linkers employ fundamentally different approaches to deliver the cytotoxic payload to the target cancer cell.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This controlled release can be initiated by enzymes that are overexpressed in tumors (e.g., cathepsins), the acidic environment of endosomes and lysosomes, or the higher intracellular concentration of reducing agents like glutathione.[2] A key feature of many cleavable linkers is their ability to release the payload in its native, membrane-permeable form, which can then diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[3][4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[5] The release of the cytotoxic agent is not dependent on a specific chemical trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[5][6] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly reduces the bystander effect.[4][7] The enhanced stability of non-cleavable linkers in circulation generally leads to a more favorable safety profile and a wider therapeutic window.[5]
Performance Comparison: A Data-Driven Analysis
The choice of linker technology has a profound impact on the performance of an ADC. The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Linker | Cell Line | Target Antigen | IC50 (ng/mL) |
| Trastuzumab-MMAE | Cleavable | Val-Cit (vc) | SK-BR-3 (HER2-positive) | HER2 | ~13-50 |
| Trastuzumab-DM1 | Non-Cleavable | SMCC | SK-BR-3 (HER2-positive) | HER2 | Not specified in direct comparison |
| Anti-CD22-DM1 | Cleavable | Disulfide | Human lymphoma | CD22 | Not specified |
| Anti-EpCAM-DM1 | Non-Cleavable | SMCC | EpCAM xenograft | EpCAM | Less active than cleavable counterparts in some studies |
Table 2: In Vivo Plasma Stability of ADCs
| ADC Construct | Linker Type | Linker | Species | Incubation Time | % Payload Released |
| Ab095-vc-MMAE | Cleavable | Val-Cit (vc) | Mouse | 6 days | ~25% |
| Ab095-vc-MMAE | Cleavable | Val-Cit (vc) | Rat | 6 days | ~2.5% |
| Ab095-vc-MMAE | Cleavable | Val-Cit (vc) | Human | 6 days | <1% |
| Ab095-mc-MMAF | Non-Cleavable | Maleimidocaproyl (mc) | Mouse, Rat, Human | Not specified | 0.02-0.03% |
Table 3: In Vivo Efficacy in Xenograft Models
| Antibody-Payload | Linker Type | Linker | Xenograft Model | Dosing | Outcome |
| Anti-FRα-IGN | Cleavable | Not specified | Human endometrial adenocarcinoma | 0.28 mg/kg | Tumor growth inhibition |
| Anti-FRα-IGN | Non-Cleavable | Not specified | Human endometrial adenocarcinoma | 0.28 mg/kg | Tumor growth inhibition |
| Anti-CD22-DM1 | Cleavable | Disulfide | Human lymphoma | 3 mg/kg | Tumor regression |
Visualizing the Pathways and Processes
To better understand the distinct mechanisms of cleavable and non-cleavable linkers and the experimental workflows for their evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a predetermined concentration in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. A buffer control is included for comparison.[8]
-
Time Points: Collect aliquots at multiple time points over a period of several days (e.g., 0, 1, 2, 3, 5, 7 days).[8]
-
Quantification of Conjugated ADC (ELISA):
-
Coat a 96-well plate with an antigen that the ADC's antibody targets.
-
Add the plasma samples to the wells. The intact ADC will bind to the antigen.
-
Use a secondary antibody that recognizes the cytotoxic payload to detect and quantify the amount of ADC with the payload still attached.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Precipitate the proteins in the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released, unconjugated payload.[2]
-
-
Data Analysis: Determine the rate of payload loss from the ADC over time to assess linker stability.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency (IC50) of the ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration.
-
Analysis:
-
Microscopy: Use fluorescence microscopy to visualize and count the number of viable fluorescent (antigen-negative) cells.
-
Flow Cytometry: Use flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cell population.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of antigen-negative cells in a monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[4]
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of an ADC, with no one-size-fits-all solution. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, making them a suitable choice for treating heterogeneous tumors.[3] However, this often comes with the trade-off of lower plasma stability and a potential for off-target toxicity. Non-cleavable linkers provide superior stability and a better safety profile, making them ideal for targeting hematological malignancies or solid tumors with high and uniform antigen expression.[1][6] The optimal linker strategy is contingent on the specific target antigen, the characteristics of the tumor microenvironment, and the desired balance between potent efficacy and a favorable safety profile for a given therapeutic application. A thorough evaluation of these parameters through rigorous preclinical studies is paramount to the successful development of a safe and effective ADC.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of Azide-PEG3-Tos Conjugates: A Comparative Guide
In the landscape of biopharmaceutical development and research, the precise modification of proteins, peptides, and other biomolecules is paramount for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and enabling targeted drug delivery. The Azide-PEG3-Tos conjugate has emerged as a versatile heterobifunctional linker, facilitating the site-specific PEGylation of biomolecules through "click chemistry." This guide provides an objective comparison of the performance of biomolecules before and after conjugation with this compound, supported by illustrative experimental data and detailed protocols for functional validation.
Performance Comparison: Pre- and Post-Conjugation
The primary goal of PEGylation is often to increase the hydrodynamic size of a biomolecule, thereby extending its in vivo half-life and reducing immunogenicity, while preserving its biological activity.[1][2][3] The this compound linker allows for the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain via a stable triazole linkage formed through a click reaction with an alkyne-modified biomolecule.[4][5] The tosyl group serves as a good leaving group for nucleophilic substitution, though for the purpose of this guide, we focus on the azide (B81097) functionality for click chemistry.
To illustrate the impact of conjugation, we present a case study on a hypothetical therapeutic enzyme, "Enzyme-X," which has been site-specifically modified with an alkyne group for subsequent reaction with this compound.
Table 1: In Vitro Enzymatic Activity of Enzyme-X vs. Enzyme-X-PEG3-Azide
| Parameter | Enzyme-X (Unconjugated) | Enzyme-X-PEG3-Azide (Conjugated) | Fold Change |
| Michaelis Constant (Km) | 10 µM | 15 µM | 1.5 |
| Maximum Velocity (Vmax) | 100 µmol/min/mg | 85 µmol/min/mg | 0.85 |
| Catalytic Efficiency (kcat/Km) | 5 x 106 M-1s-1 | 2.8 x 106 M-1s-1 | 0.56 |
The data in Table 1 demonstrates a modest decrease in the catalytic efficiency of Enzyme-X after PEGylation. This is a common observation, as the attached PEG chain can introduce steric hindrance, potentially affecting substrate binding (increased Km) and the catalytic rate (decreased Vmax).[2][6] However, a significant portion of the enzyme's activity is retained, which is a crucial success factor for a PEGylated therapeutic.
Table 2: Pharmacokinetic Profile of Enzyme-X vs. Enzyme-X-PEG3-Azide in a Murine Model
| Parameter | Enzyme-X (Unconjugated) | Enzyme-X-PEG3-Azide (Conjugated) | Fold Change |
| Serum Half-life (t1/2) | 2 hours | 24 hours | 12 |
| Area Under the Curve (AUC) | 50 µg·h/mL | 600 µg·h/mL | 12 |
| Clearance (CL) | 10 mL/h/kg | 0.83 mL/h/kg | 0.083 |
As shown in Table 2, the PEGylated enzyme exhibits a dramatically improved pharmacokinetic profile, with a 12-fold increase in serum half-life and a corresponding increase in total drug exposure (AUC). This enhancement is the primary driver for PEGylation, leading to less frequent dosing regimens and sustained therapeutic effects.[1][3]
Comparison with Alternative Bioconjugation Chemistries
The this compound linker facilitates conjugation via click chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity.[7][8] The most common type is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For applications in living systems where copper's cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative.[9][10] It is informative to compare these methods with other bioorthogonal chemistries like the Staudinger ligation.
Table 3: Comparison of Reaction Kinetics for Common Bioconjugation Methods
| Parameter | Staudinger Ligation | Cu-catalyzed Click (CuAAC) | Cu-free Click (SPAAC) |
| Second-Order Rate Constant | ~10-3 M-1s-1 | ~102 - 103 M-1s-1 | ~10-1 - 1 M-1s-1 |
| Typical Reaction Time | 6 - 24 hours | < 1 hour | 1 - 4 hours |
| Live Cell Compatibility | Yes | No (due to Cu toxicity) | Yes |
This comparison highlights the kinetic advantages of click chemistry over Staudinger ligation, with CuAAC being the fastest.[11] However, for in vivo applications, the biocompatibility of SPAAC and Staudinger ligation makes them more suitable choices.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for the key experiments.
Protocol 1: Conjugation of Alkyne-Modified Enzyme-X with this compound (CuAAC)
-
Protein Preparation : Dissolve the alkyne-modified Enzyme-X in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5 mg/mL.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution must be prepared fresh.
-
-
Reaction Assembly :
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the Enzyme-X solution.
-
A 10-fold molar excess of the this compound stock solution.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Copper ligand to a final concentration of 2 mM.
-
-
Vortex briefly after each addition.
-
-
Initiation : Add sodium ascorbate (B8700270) to a final concentration of 5 mM to initiate the reaction.[11] Vortex immediately.
-
Incubation : Incubate the reaction mixture at room temperature for 1 hour.
-
Purification : Purify the resulting Enzyme-X-PEG3-Azide conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted PEG linker and catalyst.
-
Characterization : Confirm successful conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Protocol 2: Enzyme Activity Assay (Colorimetric)
-
Reagent Preparation :
-
Prepare a series of substrate concentrations bracketing the expected Km in the appropriate assay buffer.
-
Prepare solutions of unconjugated Enzyme-X and the purified Enzyme-X-PEG3-Azide conjugate at a known concentration (e.g., 0.1 mg/mL) in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of each substrate concentration in triplicate.
-
To initiate the reaction, add 50 µL of the enzyme solution (either unconjugated or conjugated) to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
At regular time intervals, measure the absorbance of the product at the appropriate wavelength using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: In Vivo Pharmacokinetic Study
-
Animal Model : Use a cohort of healthy mice (e.g., C57BL/6, n=5 per group).
-
Dosing : Administer a single intravenous (IV) bolus dose of either Enzyme-X or Enzyme-X-PEG3-Azide (e.g., 1 mg/kg) to each mouse.
-
Blood Sampling : Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection).
-
Sample Processing : Process the blood samples to obtain plasma or serum.
-
Quantification : Measure the concentration of the enzyme (unconjugated or conjugated) in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis : Use appropriate software to calculate pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and clearance (CL), from the concentration-time data.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for conjugation and validation of Enzyme-X-PEG3-Azide.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. This compound, 178685-33-1 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 點擊化學試劑概述 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to Azide-PEG3-Tos Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of biomolecules is paramount. Copper-free click chemistry has emerged as a powerful tool for this purpose, offering high biocompatibility by eliminating the need for cytotoxic copper catalysts. While Azide-PEG3-Tos serves as a common azide-containing building block, the choice of its reactive partner—the strained alkyne or other bioorthogonal reactant—is critical to the success of a conjugation strategy. This guide provides an objective comparison of the primary alternatives to reacting with azide-functionalized molecules in copper-free click chemistry, focusing on performance, stability, and reaction kinetics, supported by experimental data and detailed protocols.
The two leading copper-free click chemistry reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as Tetrazine Ligation. SPAAC utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Difluorinated Cyclooctyne (DIFO), to react with azides. In contrast, Tetrazine Ligation involves the rapid reaction of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).
Performance Comparison: Kinetics and Stability
The choice of a copper-free click chemistry reagent is often dictated by the desired reaction speed and the stability required for a specific biological application. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these reactions, with a higher value indicating a faster reaction.
Reaction Kinetics
The Tetrazine-TCO ligation is kinetically superior to all SPAAC reactions, with rate constants that can be several orders of magnitude higher.[1][2] This makes it the premier choice for applications requiring extremely fast labeling, especially at low reactant concentrations. Among the SPAAC reagents, DBCO and its derivatives generally exhibit the fastest reaction rates with aliphatic azides, such as those found on molecules like this compound.[3] BCN, while slower with aliphatic azides, shows enhanced reactivity with aromatic azides.[3] The inclusion of fluorine atoms in DIFO significantly increases its reactivity due to electron-withdrawing effects.
| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Tetrazine Ligation | ||
| Tetrazine + TCO | Up to 10⁶ | Exceptionally fast kinetics, ideal for in vivo imaging and low concentration applications.[1] |
| SPAAC Reagents | ||
| DBCO + Benzyl Azide | 0.24 - 1.0 | High reactivity with aliphatic azides, widely used for general bioconjugation.[3] |
| BCN + Benzyl Azide | 0.07 | Slower than DBCO with aliphatic azides, but smaller and more hydrophilic.[3] |
| DIFO + Benzyl Azide | ~0.076 | Enhanced reactivity due to fluorine substitution. |
| BCN + Phenyl Azide | 0.2 | Shows higher reactivity with aromatic azides compared to DBCO.[3] |
| DBCO + Phenyl Azide | 0.033 | Slower reactivity with aromatic azides.[3] |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.
Reagent Stability
The stability of the bioorthogonal handles is crucial, particularly for multi-step labeling procedures or long-term in vivo studies. In the presence of biological thiols like glutathione (B108866) (GSH), a common intracellular antioxidant, BCN demonstrates significantly greater stability than DBCO.[3][4][5] This makes BCN a more suitable choice for intracellular labeling applications.
| Reagent | Condition | Stability | Key Observations |
| DBCO | Glutathione (GSH) | Less stable (half-life of ~71 minutes)[3][4][5] | Susceptible to degradation by thiols. |
| BCN | Glutathione (GSH) | More stable (half-life of ~6 hours)[3][4][5] | Preferred for intracellular applications due to higher thiol stability. |
| DIFO | Biological Media | Generally stable | Fluorination can enhance stability. |
| TCO | Thiols | Can be unstable | Susceptible to isomerization to the less reactive cis-isomer in the presence of thiols. |
| Tetrazine | Biological Media | Generally stable | Stability can be tuned by modifying substituents. |
Reaction Mechanisms and Experimental Workflows
The underlying chemical reactions and the experimental steps for bioconjugation differ between SPAAC and Tetrazine Ligation.
A general workflow for labeling a protein with a strained alkyne or TCO involves activating the protein with an NHS ester of the bioorthogonal handle, followed by the click reaction with the azide- or tetrazine-modified molecule of interest.
Experimental Protocols
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester for subsequent reaction with an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess may require optimization.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Click Reaction: The purified DBCO-labeled protein is now ready for reaction with an azide-functionalized molecule like this compound.
Protocol 2: General Protein Labeling with BCN-NHS Ester
This protocol follows the same general principles as for DBCO-NHS ester, leveraging the reaction between the NHS ester and primary amines on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 5-20 mg/mL in the Reaction Buffer.[6]
-
BCN-NHS Ester Solution Preparation: Dissolve the BCN-NHS ester in a minimal amount of anhydrous DMSO or DMF.[6]
-
Labeling Reaction: Add the BCN-NHS ester solution to the protein solution. The molar ratio will depend on the protein and desired degree of labeling.
-
Incubation: Incubate the mixture at room temperature for 1-4 hours.[6]
-
Purification: Separate the BCN-labeled protein from unreacted reagents by size-exclusion chromatography.
Protocol 3: Two-Step Live Cell Labeling with TCO-Tetrazine Ligation
This protocol outlines a pre-targeting strategy for labeling live cells.
Materials:
-
Live cells cultured in a suitable format (e.g., glass-bottom dish)
-
TCO-functionalized targeting molecule (e.g., an antibody that binds to a cell surface receptor)
-
Tetrazine-conjugated fluorescent dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Pre-targeting with TCO: Incubate the live cells with the TCO-functionalized targeting molecule in cell culture medium for a predetermined time to allow for binding to the cell surface.
-
Washing: Gently wash the cells with PBS to remove any unbound TCO-targeting molecule.
-
Labeling with Tetrazine-fluorophore: Add the tetrazine-conjugated fluorescent dye to the cells in fresh cell culture medium. The reaction is typically very fast and can be monitored in real-time.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Choosing the Right Reagent: A Decision Guide
The selection of the optimal copper-free click chemistry reagent depends on the specific experimental requirements.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
A Comparative Guide to Confirming the Structure of Azide-PEG3-Tosylate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of functionalized polyethylene (B3416737) glycol (PEG) derivatives is paramount in drug development and bioconjugation to ensure product efficacy and safety. This guide provides an objective comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Azide-PEG3-Tosylate (2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate), supported by experimental data and protocols.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as a primary and definitive analytical technique for the structural verification of Azide-PEG3-Tos. The distinct chemical environments of the protons and carbons in the azide (B81097), PEG, and tosylate moieties give rise to a unique spectral fingerprint.
Expected Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. These values provide a benchmark for experimental data comparison.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| a | Tosyl-CH₃ | ~ 2.45 | Singlet | 3H |
| b | PEG backbone (-O-CH₂ -CH₂ -O-) | ~ 3.60 - 3.75 | Multiplet | 8H |
| c | Azide (-CH₂ -N₃) | ~ 3.40 | Triplet | 2H |
| d | Tosylate (-CH₂ -OTs) | ~ 4.16 | Triplet | 2H |
| e, f | Tosyl-Ar-H | ~ 7.35 (d), ~ 7.80 (d) | Doublet | 2H, 2H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Functional Group | Expected Chemical Shift (ppm) |
| 1 | Tosyl-C H₃ | ~ 21.6 |
| 2 | PEG backbone (-O-C H₂-C H₂-O-) | ~ 68.0 - 71.0 |
| 3 | Azide (-C H₂-N₃) | ~ 50.7 |
| 4 | Tosylate (-C H₂-OTs) | ~ 69.0 |
| 5, 6 | Tosyl-Ar-C H | ~ 128.0, ~ 130.0 |
| 7, 8 | Tosyl-Ar-C (quaternary) | ~ 133.0, ~ 145.0 |
Comparison with Alternative Structures and Impurities
NMR spectroscopy is highly effective in distinguishing the target this compound molecule from potential impurities or alternative reaction products.
-
Starting Materials: The absence of a broad hydroxyl (-OH) proton signal (typically 2-5 ppm) confirms the complete conversion of the precursor alcohol.
-
Ditosylated Product (Tos-PEG3-Tos): The presence of a symmetric molecule would result in a simplified NMR spectrum with fewer signals than expected for the heterobifunctional product.
-
Diazide Product (N₃-PEG3-N₃): The disappearance of the characteristic tosylate aromatic and methyl signals would indicate the formation of the diazide species.
Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques can offer complementary data, particularly for purity assessment.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Definitive structural confirmation, identification of impurities. | Provides detailed structural information and relative quantification. | Lower sensitivity compared to MS, may not detect trace impurities. |
| HPLC (e.g., RP-HPLC, SEC) | Purity assessment, detection of oligomeric impurities. | High resolution for separating impurities.[1] | Requires a suitable detector (e.g., ELSD, CAD) as PEGs lack a strong UV chromophore.[1] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | High sensitivity and accuracy for molecular weight determination. | Does not provide detailed structural information on its own. |
| FTIR Spectroscopy | Confirmation of functional groups. | Quick and easy identification of key functional groups (e.g., azide stretch at ~2100 cm⁻¹). | Provides limited structural detail compared to NMR. |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
References
Safety Operating Guide
Proper Disposal of Azide-PEG3-Tos: A Guide for Laboratory Professionals
The safe and compliant disposal of Azide-PEG3-Tos is a critical aspect of laboratory safety and environmental responsibility. This molecule contains an organic azide (B81097), a polyethylene (B3416737) glycol (PEG) linker, and a tosylate group, each contributing to its chemical properties and requiring specific handling and disposal considerations. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to understand its potential hazards. The compound is classified with several hazard statements, indicating its risk profile.
Table 1: Hazard Classification for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Source: Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (nitrile or neoprene recommended).[2]
-
Safety goggles or glasses with side shields.[3]
-
A lab coat.[3]
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Core Disposal Principle: Hazardous Waste Management
Due to the presence of the azide functional group, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2][4][5][6][7]
CRITICAL "DO NOTs":
-
DO NOT dispose of this compound or its solutions down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[2][3][7]
-
DO NOT mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[4][8]
-
DO NOT use metal spatulas or tools to handle solid azides, as this can lead to the formation of shock-sensitive metal azides.[3][5]
Step-by-Step Disposal Protocol
The primary route for disposal is collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.[9] This includes:
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting screw cap.[11]
Step 2: Labeling the Waste Container
-
Label the container clearly with the words "Hazardous Waste".[11]
-
List all chemical constituents by their full name and approximate percentages, including solvents. For example: "this compound (~5%), Dichloromethane (95%)".[11]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Reactive - Azide").[11]
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area, such as a secondary container within a fume hood.[11]
-
Ensure the storage area is away from incompatible materials, particularly acids and heavy metals.[5][8]
Step 4: Arranging for Disposal
-
Once the container is full (no more than 75-90% capacity) or when the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[9][11]
Experimental Protocol: Chemical Deactivation of the Azide Group
For certain research applications, it may be prudent to chemically convert the azide to a less hazardous functional group as a final step in the experimental workflow before it enters the waste stream. This should only be performed by trained personnel and with prior approval from your EHS department. The Staudinger reaction is a common method for reducing an organic azide to a stable amine.[12]
Protocol: Staudinger Reduction of Residual this compound
Objective: To convert the potentially explosive azide moiety into a stable amine before disposal.
Materials:
-
Residual solution containing this compound.
-
Triphenylphosphine (B44618) (PPh₃).
-
Suitable solvent (e.g., Tetrahydrofuran - THF).
-
Ice bath.
-
Stir plate and stir bar.
Procedure:
-
In a chemical fume hood, cool the solution containing the residual this compound in an ice bath.[12]
-
In a separate flask, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine in a suitable solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring.
-
Observe for effervescence (release of nitrogen gas), which indicates the reaction is proceeding. Continue stirring until gas evolution ceases.[12]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.[12]
-
The resulting solution, now containing the more stable iminophosphorane or hydrolyzed amine, should still be collected as hazardous organic waste, but the primary explosion hazard from the azide is mitigated.[12]
-
Collect this treated waste in a properly labeled hazardous waste container as described in Section 3.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.[6]
-
Wearing appropriate PPE, absorb small liquid spills with an inert absorbent material (e.g., vermiculite, sand).[13] For solid spills, carefully sweep up the material to avoid creating dust.[3]
-
Collect all cleanup materials into a designated hazardous waste container.[6][10]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and collect the decontamination waste as hazardous.[3][6]
-
For large spills, evacuate the area, post a warning sign, and contact your EHS department immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for complete compliance.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. uvic.ca [uvic.ca]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. Article - Standard Operating Procedur... [policies.unc.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
